Product packaging for Dicyclohexylammonium 6-((5-(dimethylamino)naphthalene)-1-sulfonamido)hexanoate(Cat. No.:CAS No. 76563-40-1)

Dicyclohexylammonium 6-((5-(dimethylamino)naphthalene)-1-sulfonamido)hexanoate

Cat. No.: B3153785
CAS No.: 76563-40-1
M. Wt: 545.8 g/mol
InChI Key: RCCLNMQIGRLBGM-UHFFFAOYSA-N
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Description

Dicyclohexylammonium 6-((5-(dimethylamino)naphthalene)-1-sulfonamido)hexanoate is a useful research compound. Its molecular formula is C30H47N3O4S and its molecular weight is 545.8 g/mol. The purity is usually 95%.
The exact mass of the compound Dansyl-epsilon-aminocaproic acid is 545.32872816 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H47N3O4S B3153785 Dicyclohexylammonium 6-((5-(dimethylamino)naphthalene)-1-sulfonamido)hexanoate CAS No. 76563-40-1

Properties

CAS No.

76563-40-1

Molecular Formula

C30H47N3O4S

Molecular Weight

545.8 g/mol

IUPAC Name

dicyclohexylazanium;6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoate

InChI

InChI=1S/C18H24N2O4S.C12H23N/c1-20(2)16-10-6-9-15-14(16)8-7-11-17(15)25(23,24)19-13-5-3-4-12-18(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-11,19H,3-5,12-13H2,1-2H3,(H,21,22);11-13H,1-10H2

InChI Key

RCCLNMQIGRLBGM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Dansyl-6-aminohexanoic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-6-aminohexanoic acid is a fluorescent molecule widely utilized in biochemical and biomedical research. Its utility stems from the environmentally sensitive fluorescence of the dansyl group combined with the flexible hexanoic acid linker, making it an invaluable tool for probing molecular interactions. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and key experimental applications, with a focus on detailed methodologies and data presentation for the scientific community.

Chemical Structure and Physicochemical Properties

Dansyl-6-aminohexanoic acid, systematically named 6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid[1], possesses a molecular formula of C18H24N2O4S and a molecular weight of 364.5 g/mol [1]. The structure features a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) moiety covalently linked to the amino group of 6-aminohexanoic acid.

A summary of its key physicochemical properties is presented in the table below. It is important to note that while some properties are readily available for the parent compound, others, such as melting point, solubility, and pKa, are not consistently reported for Dansyl-6-aminohexanoic acid itself. In such cases, data for structurally related compounds are provided as an estimation.

PropertyValueSource
IUPAC Name 6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid[1]
Molecular Formula C18H24N2O4S[1]
Molecular Weight 364.5 g/mol [1]
Melting Point Data not available for Dansyl-6-aminohexanoic acid. For 5-(Dimethylamino)-1-naphthalenesulfonamide (Dansyl amide), the melting point is 218-221 °C.
Solubility Data not available for Dansyl-6-aminohexanoic acid. 6-aminohexanoic acid is soluble in water. Dansylated amino acids are often dissolved in organic solvents like dimethylsulfoxide (DMSO) for experimental use.[2]
pKa Data not available for Dansyl-6-aminohexanoic acid. For the tertiary amino group in the dansyl label, a pKa of 5.11 ± 0.06 has been calculated.[3]
Fluorescence Excitation Max (λex) ~330-340 nm
Fluorescence Emission Max (λem) ~510-520 nm
Fluorescence Lifetime (τ) The fluorescence lifetime of dansyl dyes is typically around 20 ns.[4]
Fluorescence Quantum Yield (Φ) Highly solvent dependent. Can range from low in aqueous solutions to high in non-polar environments.

Experimental Protocols and Applications

Dansyl-6-aminohexanoic acid is a versatile tool in various experimental settings, primarily leveraging its fluorescent properties to study molecular binding events.

Fluorescence Polarization (FP) Binding Assay

Fluorescence polarization is a powerful technique to monitor the binding of a small fluorescent molecule (tracer) to a larger molecule in solution. The principle lies in the difference in the rotational speed of the free versus the bound tracer. A small, free-tumbling molecule will depolarize emitted light to a greater extent than when it is part of a larger, slower-tumbling complex.

Experimental Workflow for a Competitive FP Binding Assay:

FP_Assay_Workflow cluster_prep Assay Preparation cluster_binding Binding Reaction cluster_measurement Measurement cluster_analysis Data Analysis Tracer Dansyl-6-aminohexanoic acid (Tracer) Mix Incubate Tracer, Protein, and Competitor Tracer->Mix Protein Target Protein Protein->Mix Competitor Test Compound (Competitor) Competitor->Mix Buffer Assay Buffer Buffer->Mix FP_Reader Measure Fluorescence Polarization Mix->FP_Reader Plot Plot Polarization vs. [Competitor] FP_Reader->Plot IC50 Determine IC50 Plot->IC50 HTS_Campaign cluster_0 Primary Screen cluster_1 Hit Identification cluster_2 Hit Confirmation & Triage cluster_3 Lead Optimization A Screen Large Compound Library (Single Concentration) B Identify Primary Hits (Activity > Threshold) A->B C Re-test Primary Hits B->C D Dose-Response Analysis (IC50) C->D E Counter-screens for False Positives D->E F Structure-Activity Relationship (SAR) Studies E->F PPI_Inhibition cluster_binding Binding Event cluster_inhibition Inhibition cluster_result Result ProteinA Protein A Complex Protein A :: Tracer Complex (High Polarization) ProteinA->Complex Tracer Dansyl-labeled Protein B (Tracer) Tracer->Complex FreeTracer Free Tracer (Low Polarization) Complex->FreeTracer Displacement Inhibitor Inhibitor Compound Inhibitor->ProteinA Binds to Protein A

References

Spectroscopic properties of dansyl-labeled amino acids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectroscopic Properties of Dansyl-Labeled Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic properties of dansyl-labeled amino acids, their synthesis, and their application as fluorescent probes in biological research. The dansyl chromophore, with its sensitivity to the local environment, offers a powerful tool for studying protein structure, dynamics, and molecular interactions.

Introduction to Dansyl-Labeled Amino Acids

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used fluorescent labeling reagent that reacts with primary and secondary amines, such as the N-terminal α-amino group of amino acids and the ε-amino group of lysine.[] The resulting dansyl-amino acid adducts are intensely fluorescent, and their emission properties are highly dependent on the polarity of their environment.[][2] This solvatochromic nature makes them valuable probes for investigating hydrophobic sites in proteins and membranes.[]

The fluorescence of dansyl derivatives is characterized by a large Stokes shift, meaning a significant separation between the absorption and emission maxima.[3] This property is advantageous as it minimizes self-quenching and simplifies the detection of the emitted fluorescence. The excitation maximum of the dansyl group is typically around 330-340 nm, while the emission maximum can shift from approximately 580 nm in water to 510 nm in less polar environments like ethyl acetate.[][4]

Spectroscopic Properties

The spectroscopic properties of dansyl-labeled amino acids are summarized below. These values are influenced by the specific amino acid and the solvent environment.

Absorption and Emission Spectra

Dansyl-labeled amino acids exhibit characteristic absorption and emission spectra. The absorption spectrum typically shows a maximum around 325-340 nm.[5] The emission spectrum is broad and highly sensitive to the polarity of the solvent.

Table 1: Spectroscopic Properties of Dansyl-Glycine in Various Solvents

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)
Water~325~5800.065 - 0.07Not specified
Dioxane~338.5Not specified0.66Not specified
EthanolNot specified~5100.50Not specified
Ethyl AcetateNot specified~5100.50Not specified

Data compiled from multiple sources.[4][6][7][8] Note that specific values can vary slightly depending on the experimental conditions.

Solvatochromism

The most significant feature of dansyl-labeled amino acids is their solvatochromism, where the emission maximum and quantum yield are highly dependent on the polarity of the solvent.[6][9] In polar, protic solvents like water, the quantum yield is low, and the emission is red-shifted.[4][6] In nonpolar, aprotic solvents, the quantum yield increases significantly, and the emission is blue-shifted.[4][6] This property allows for the probing of nonpolar binding sites in proteins and other biological macromolecules.

Experimental Protocols

Dansylation of Amino Acids

This protocol describes the general procedure for labeling amino acids with dansyl chloride.

Materials:

  • Amino acid solution

  • Dansyl chloride solution (e.g., in acetone or acetonitrile)

  • Carbonate-bicarbonate buffer (pH 9.5-10)

  • Quenching solution (e.g., a primary amine solution like ethylamine or methylamine hydrochloride)

  • Organic solvent (e.g., acetone or acetonitrile)

  • Heating block or water bath

Procedure:

  • Dissolve the amino acid in the carbonate-bicarbonate buffer.

  • Add the dansyl chloride solution to the amino acid solution. A molar excess of dansyl chloride is typically used.

  • Incubate the reaction mixture at an elevated temperature (e.g., 38°C to 60°C) for a specified time (e.g., 60 to 120 minutes).[5]

  • Terminate the reaction by adding a quenching solution to consume the excess dansyl chloride.[10] This prevents further reaction and the formation of side products.[10]

  • The resulting solution contains the dansyl-labeled amino acid, which can be purified by methods such as HPLC if necessary.

Dansylation_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_post_reaction Post-Reaction Amino_Acid Amino Acid in Buffer (pH 9.5-10) Mix Mix Reagents Amino_Acid->Mix Dansyl_Chloride Dansyl Chloride in Organic Solvent Dansyl_Chloride->Mix Incubate Incubate (e.g., 38-60°C) Mix->Incubate Quench Add Quenching Agent Incubate->Quench Product Dansyl-Labeled Amino Acid Quench->Product

Fluorescence Spectroscopy Measurements

This protocol outlines the general steps for measuring the fluorescence of dansyl-labeled amino acids.

Instrumentation:

  • Fluorometer or spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of the dansyl-labeled amino acid in the solvent of interest. The concentration should be low enough to avoid inner filter effects (typically an absorbance of less than 0.1 at the excitation wavelength).[6]

  • Instrument Setup:

    • Set the excitation wavelength to the absorption maximum of the dansyl-amino acid (typically around 330-340 nm).

    • Set the emission wavelength range to scan across the expected emission spectrum (e.g., 400-700 nm).

    • Adjust the excitation and emission slit widths to control the spectral resolution and signal-to-noise ratio.

  • Data Acquisition:

    • Record the fluorescence emission spectrum of the sample.

    • Record a blank spectrum of the solvent alone and subtract it from the sample spectrum to correct for background fluorescence.

  • Quantum Yield and Lifetime Measurements (Optional):

    • Quantum Yield: The fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.[9]

    • Fluorescence Lifetime: The fluorescence lifetime is measured using time-resolved fluorescence spectroscopy techniques, such as time-correlated single-photon counting (TCSPC).

Applications in Research and Drug Development

The environmentally sensitive fluorescence of dansyl-labeled amino acids makes them powerful tools for a variety of applications.

Probing Protein Structure and Conformation

Dansyl-labeled amino acids can be incorporated into peptides and proteins to probe local environments. A blue shift in the emission spectrum and an increase in quantum yield indicate that the probe is in a nonpolar, hydrophobic environment, such as a protein's core or a binding pocket. This has been extensively used to study protein folding and conformational changes.

Monitoring Molecular Interactions

The changes in fluorescence upon binding of a dansyl-labeled ligand to a protein or other macromolecule can be used to determine binding affinities and kinetics. For example, the binding of dansyl-amino acids to serum albumin has been well-characterized.[5]

Enzyme Assays

Dansyl-labeled peptides can be designed as substrates for enzymes such as proteases and kinases. Cleavage or phosphorylation of the peptide can lead to a change in the fluorescence of the dansyl group, providing a means to monitor enzyme activity.

Signaling_Pathway_Concept cluster_system Biological System cluster_reaction Enzymatic Reaction cluster_detection Fluorescence Detection Enzyme Enzyme (e.g., Kinase) Binding Binding Enzyme->Binding Substrate Dansyl-Labeled Peptide Substrate Substrate->Binding Modification Covalent Modification (e.g., Phosphorylation) Binding->Modification Fluorescence_Change Change in Fluorescence (Intensity, λ_em, Lifetime) Modification->Fluorescence_Change

Conclusion

Dansyl-labeled amino acids are versatile fluorescent probes with a rich history in biochemical and biophysical research. Their sensitivity to the local environment, coupled with their favorable spectroscopic properties, continues to make them valuable tools for scientists in academia and the pharmaceutical industry. This guide provides the foundational knowledge for researchers to effectively utilize these powerful molecules in their studies of biological systems.

References

A Technical Guide to the Excitation and Emission Spectra of Dansyl Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the spectral properties of dansyl fluorophores, a class of environmentally sensitive probes essential in biochemical and pharmaceutical research. We will delve into their excitation and emission characteristics, the principles governing their fluorescence, and the practical applications that leverage their unique sensitivity to the molecular environment.

Core Principles of Dansyl Fluorescence

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and its derivatives are fluorophores that become fluorescent upon reacting with primary and secondary amines, such as the N-terminus of a peptide or the side chain of a lysine residue in a protein.[1][2] Unconjugated dansyl chloride is essentially non-fluorescent, but the resulting dansyl amides exhibit strong fluorescence with properties that are highly dependent on the polarity of their local environment.[1][2]

The fluorescence phenomenon in dansyl amides, as in other fluorophores, is governed by the absorption of a photon, which elevates an electron from its ground state (S₀) to an excited singlet state (S₁ or S₂).[3] The molecule rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes. From this state, it can return to the ground state by emitting a photon, a process known as fluorescence.[3] The energy of the emitted photon is lower than that of the absorbed photon (a longer wavelength), with the difference in energy referred to as the Stokes shift.[1]

The key characteristic of dansyl fluorophores is their pronounced solvatochromism. The excited state of the dansyl group possesses a significantly larger dipole moment than its ground state.[4] In a polar solvent, the surrounding solvent molecules reorient themselves to stabilize this excited-state dipole, which lowers the energy of the excited state before emission.[4] This stabilization leads to a lower energy (longer wavelength) emission, resulting in a large Stokes shift. Conversely, in a non-polar, hydrophobic environment—such as the interior of a protein or a lipid membrane—this solvent relaxation is minimal. Consequently, the emission occurs from a higher energy level, resulting in a "blue shift" to a shorter wavelength and often an increase in fluorescence intensity (quantum yield).[5][6] This sensitivity makes dansyl probes powerful tools for reporting on molecular binding events and conformational changes.[1][5]

Jablonski_Diagram S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (Excitation) S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence (Emission) S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation

Caption: Simplified Jablonski diagram illustrating the processes of molecular absorption and fluorescence.

Quantitative Spectral Data

The excitation and emission maxima, quantum yield, and fluorescence lifetime of dansyl fluorophores are highly variable and depend on the specific derivative and its environment. The following table summarizes typical values for common dansyl conjugates.

Dansyl Derivative Solvent / Environment Excitation Max (λex) Emission Max (λem) Quantum Yield (Φ) Fluorescence Lifetime (τ) Reference(s)
Dansyl (General)-~335 nm~518 nmEnvironment-sensitive-[7]
Dansyl ChlorideDimethylformamide (DMF)~333 nm~515 nm--[2]
Dansyl GlycineDioxane (non-polar)300 nm-0.66-
Dansyl GlycineWater (polar)--0.065 - 0.07-
Dansyl-DHPEPOPC Vesicles340 nm518 nmLow-[6]
Dansyl-DHPEBound to GM2AP Protein340 nm486 nmHigh-[6]
Dansyl ConjugatesBound to Proteins--Environment-sensitive10 - 20 ns[1][8]
DansylamideBound to BSA366 nm560 nm-12.7 ns & 26.0 ns (biexponential)[9]

Applications in Drug Development and Research

The environmental sensitivity of dansyl fluorophores makes them invaluable for a range of applications:

  • Protein Labeling and Conformation Studies: Dansyl chloride reacts readily with primary amines, such as the lysine residues on a protein's surface.[10][11] Changes in protein conformation that alter the local environment of the attached dansyl probe can be monitored by shifts in fluorescence emission wavelength and intensity.[1] This is widely used to study protein folding, unfolding, and ligand-induced conformational changes.[1][5]

  • Ligand and Drug Binding Assays: When a dansyl-labeled protein binds to a ligand or drug, the probe may be displaced into a more or less hydrophobic environment, leading to a measurable change in fluorescence.[5] This principle is used to determine binding affinities (Kd) and to screen for potential drug candidates.

  • Fluorescence Resonance Energy Transfer (FRET): The dansyl group can act as an acceptor for energy transferred from a tryptophan residue (the donor) within a protein.[1][2] The efficiency of this energy transfer is dependent on the distance between the two, allowing FRET to be used as a "spectroscopic ruler" to measure intramolecular distances.

  • Membrane Studies: Dansyl-labeled lipids, such as Dansyl-DHPE, can be incorporated into lipid bilayers to report on membrane fluidity, polarity, and the binding of proteins to the membrane surface.[6]

Labeling_Reaction dansyl Dansyl Chloride labeled_protein Dansyl-NH-Protein (Fluorescent Conjugate) dansyl->labeled_protein plus1 + protein Protein-NH₂ (e.g., Lysine) protein->labeled_protein hcl HCl plus2 +

Caption: Reaction of dansyl chloride with a primary amine group on a protein to form a fluorescent conjugate.

Experimental Protocols

This protocol outlines the steps for acquiring fluorescence excitation and emission spectra using a spectrofluorometer.

  • Sample Preparation:

    • Prepare a dilute solution of the dansyl-labeled sample (e.g., protein, peptide) in the desired buffer.

    • The final concentration should be adjusted to ensure the absorbance at the excitation wavelength is below 0.1 AU to avoid inner-filter effects.

    • Prepare a "blank" sample containing only the buffer.

    • Use a 1 cm pathlength quartz cuvette for all measurements.

  • Instrument Setup (Spectrofluorometer):

    • Power on the instrument and allow the lamp to stabilize (typically 20-30 minutes).

    • Set the desired temperature using a water bath circulator if the experiment is temperature-sensitive.

    • Set the excitation and emission slit widths. Typical values are between 2-5 nm. Narrower slits provide better spectral resolution but lower signal-to-noise.[4]

  • Acquiring the Emission Spectrum:

    • Place the blank cuvette in the fluorometer and perform a blank scan over the desired emission range to measure the background signal.

    • Replace the blank with the sample cuvette.

    • Set a fixed excitation wavelength (e.g., 340 nm).[4]

    • Scan the emission monochromator across a range that covers the expected emission (e.g., 400 nm to 600 nm).

    • The resulting plot of intensity vs. wavelength is the emission spectrum.

  • Acquiring the Excitation Spectrum:

    • Set a fixed emission wavelength at the peak of the previously acquired emission spectrum.

    • Scan the excitation monochromator across a range that covers the expected absorption (e.g., 250 nm to 400 nm).

    • The resulting plot is the excitation spectrum, which should be similar in shape to the absorption spectrum.

  • Data Processing:

    • Subtract the blank spectrum from the sample spectrum to correct for buffer scattering and background fluorescence.

    • If available, use instrument-specific correction files to account for wavelength-dependent variations in lamp intensity and detector sensitivity.

This protocol describes a general method for labeling primary amines on a protein.

  • Reagent Preparation:

    • Dissolve the protein of interest in a suitable non-amine-containing buffer, such as 100 mM sodium bicarbonate or borate buffer, pH 8.5-9.5.[10] The slightly alkaline pH ensures that lysine side chains are deprotonated and nucleophilic.

    • Prepare a fresh, concentrated stock solution of dansyl chloride in an anhydrous organic solvent like acetonitrile or acetone.[10] Note: Do not use dimethyl sulfoxide (DMSO), as it can degrade dansyl chloride.[1][2]

  • Labeling Reaction:

    • While gently stirring the protein solution, add the dansyl chloride stock solution dropwise. A typical molar ratio is a 5- to 20-fold molar excess of dansyl chloride to protein. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture in the dark (to prevent photobleaching) at 4°C or room temperature for 1-2 hours.

    • Be aware that dansyl chloride hydrolyzes in aqueous solutions to form non-reactive dansyl acid, which is a competing reaction.[10]

  • Stopping the Reaction and Purification:

    • The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine.

    • Remove the unreacted dansyl chloride and the dansyl acid byproduct from the labeled protein. This is typically achieved by dialysis against the desired storage buffer or by using a desalting column (gel filtration chromatography).

  • Characterization:

    • Determine the degree of labeling (moles of dansyl per mole of protein) by measuring the absorbance of the protein at 280 nm and the dansyl group at ~330-340 nm.

Experimental_Workflow cluster_prep Preparation cluster_acq Data Acquisition (Spectrofluorometer) cluster_analysis Data Analysis prep_sample Prepare Dansyl-Labeled Sample & Blank setup Set Slits, Temp, and Wavelengths prep_sample->setup scan_blank Scan Blank Sample setup->scan_blank scan_sample Scan Labeled Sample scan_blank->scan_sample process Subtract Blank & Apply Corrections scan_sample->process analyze Determine λ_max and Intensity process->analyze

Caption: General experimental workflow for spectrofluorometric analysis of a dansyl-labeled sample.

References

Technical Guide: Determining the Solubility of Dicyclohexylammonium Dansyl Hexanoate in Buffered Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Considerations for Solubility

Dicyclohexylammonium dansyl hexanoate is an ion pair consisting of a dansyl hexanoate anion and a dicyclohexylammonium cation. Its solubility in aqueous buffers will be governed by the interplay of the hydrophobic and hydrophilic characteristics of these components, as well as the properties of the buffer itself.

  • Dansyl Group: The dimethylaminonaphthalene sulfonamide (dansyl) portion of the molecule is known for its fluorescence, which is highly sensitive to the polarity of its local environment. The naphthalene rings are hydrophobic, which will tend to decrease water solubility.

  • Hexanoate Chain: The six-carbon aliphatic chain of hexanoate is also hydrophobic, further contributing to a low intrinsic solubility in aqueous solutions.

  • Dicyclohexylammonium Cation: This counter-ion is formed from dicyclohexylamine, a bulky and hydrophobic amine. This large, nonpolar cation will significantly influence the overall solubility of the salt.

Given these structural features, dicyclohexylammonium dansyl hexanoate is expected to be poorly soluble in purely aqueous solutions. The use of co-solvents, such as dimethyl sulfoxide (DMSO) or ethanol, is likely necessary to prepare stock solutions, which are then diluted into the desired aqueous buffer. The final concentration achievable in the buffer without precipitation will be a key parameter to determine.

General Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the solubility of dicyclohexylammonium dansyl hexanoate in a buffer of interest. This method is based on the equilibrium solubility principle.

Materials:

  • Dicyclohexylammonium dansyl hexanoate

  • Chosen buffer solution (e.g., phosphate-buffered saline (PBS), Tris-HCl)

  • Organic co-solvent (e.g., DMSO, ethanol)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Thermostatic shaker/incubator

  • Spectrophotometer or fluorometer

  • Calibrated pH meter

  • Analytical balance

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of dicyclohexylammonium dansyl hexanoate.

    • Dissolve the compound in a minimal amount of a suitable organic co-solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-100 mM). Ensure complete dissolution.

  • Preparation of Test Samples:

    • Add an excess amount of the compound to a known volume of the desired buffer in a microcentrifuge tube. Alternatively, add a small aliquot of the concentrated stock solution to the buffer. The goal is to have a saturated solution with visible precipitate.

    • Prepare a series of dilutions from the stock solution into the buffer to create a standard curve for concentration determination.

  • Equilibration:

    • Tightly cap the tubes containing the saturated solutions.

    • Place the tubes in a thermostatic shaker set to the desired experimental temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the tubes at a high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

  • Quantification of Soluble Compound:

    • Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

    • Measure the absorbance or fluorescence of the supernatant using a spectrophotometer or fluorometer at the characteristic wavelength for the dansyl group (typically around 330-350 nm for excitation and 500-550 nm for emission, though this should be optimized).

    • Determine the concentration of the dissolved compound in the supernatant by comparing the reading to the standard curve.

  • Data Recording:

    • Record the determined solubility in the chosen buffer at the specified temperature and pH. It is advisable to perform the experiment in triplicate to ensure reproducibility.

Data Presentation

Quantitative solubility data should be meticulously recorded. The following table provides a template for organizing experimental results for dicyclohexylammonium dansyl hexanoate.

Buffer SystempHTemperature (°C)Co-solvent (%)Mean Solubility (µg/mL)Standard Deviation
PBS7.4251% DMSO
PBS7.4371% DMSO
Tris-HCl8.0251% DMSO
Tris-HCl8.0371% DMSO
Citrate Buffer5.0251% DMSO
Citrate Buffer5.0371% DMSO

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a poorly soluble compound like dicyclohexylammonium dansyl hexanoate.

Solubility_Workflow prep Preparation of Saturated Solution equilibrate Equilibration prep->equilibrate Incubate with agitation separate Phase Separation (Centrifugation) equilibrate->separate Pellet excess solid quantify Quantification of Supernatant separate->quantify Collect clear supernatant result Solubility Determination quantify->result Calculate from standard curve

Workflow for solubility determination.

This guide provides a comprehensive framework for approaching the solubility determination of dicyclohexylammonium dansyl hexanoate. By following these protocols and considerations, researchers can generate reliable and reproducible data to inform their experimental design and drug development processes.

Unveiling the Chameleon: An In-depth Technical Guide to the Environmental Sensitivity of the Dansyl Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group is a renowned fluorescent probe, celebrated for its remarkable sensitivity to the polarity of its immediate environment. This "molecular chameleon" exhibits significant changes in its fluorescence properties, including emission wavelength, quantum yield, and fluorescence lifetime, in response to variations in the surrounding medium. This pronounced solvatochromism makes the dansyl group an invaluable tool in a myriad of scientific disciplines, particularly in the realms of protein science, membrane biophysics, and drug discovery. Its ability to report on local hydrophobicity, conformational changes, and binding events has empowered researchers to elucidate complex biological processes at the molecular level.

This technical guide provides a comprehensive exploration of the core mechanism behind the dansyl group's environmental sensitivity. It delves into the photophysical principles governing its fluorescence, presents quantitative data on its behavior in various solvents, and offers detailed experimental protocols for its application. Furthermore, this guide visualizes key concepts and workflows to facilitate a deeper understanding of this versatile fluorescent reporter.

Core Mechanism: Intramolecular Charge Transfer (ICT)

The environmental sensitivity of the dansyl group is fundamentally rooted in the phenomenon of Intramolecular Charge Transfer (ICT) . The dansyl moiety comprises an electron-donating dimethylamino group and an electron-accepting sulfonyl group attached to a naphthalene ring system.

Upon excitation with UV light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In the excited state, there is a significant redistribution of electron density, leading to the formation of a highly polar ICT state. In this state, the dimethylamino group becomes more positively charged, and the sulfonyl group and naphthalene ring become more negatively charged, resulting in a large excited-state dipole moment.

The polarity of the surrounding solvent molecules plays a crucial role in stabilizing this polar ICT excited state. In polar solvents, the solvent molecules can reorient themselves around the excited dansyl group, lowering the energy of the ICT state. This stabilization leads to a red-shift (bathochromic shift) in the fluorescence emission, meaning the emitted light has a longer wavelength and lower energy. Conversely, in nonpolar, hydrophobic environments, the ICT state is less stabilized, resulting in a blue-shift (hypsochromic shift) in the emission to shorter wavelengths and higher energies. This solvent-dependent emission shift is the hallmark of the dansyl group's environmental sensitivity.

Recent studies suggest that the dansyl group emits from a planar intramolecular charge-transfer (PICT) excited state , rather than a twisted intramolecular charge-transfer (TICT) state, as the dimethylamino group does not need to twist to enable charge transfer[1][2][3].

The following diagram illustrates the photophysical process leading to the environmentally sensitive fluorescence of the dansyl group.

G Photophysical Mechanism of Dansyl Group Fluorescence cluster_ground_state Ground State (S0) cluster_excited_state Excited State cluster_solvent Solvent Environment Ground State Dansyl Group (S0) Low Dipole Moment Excited State_LE Locally Excited (LE) State Ground State->Excited State_LE Absorption (hν_ex) Excited State_ICT Planar Intramolecular Charge Transfer (PICT) State High Dipole Moment Excited State_LE->Excited State_ICT ICT Excited State_ICT->Ground State Fluorescence (hν_em) (Solvent Dependent) Excited State_ICT->Ground State Non-radiative Decay Nonpolar Nonpolar Solvent (e.g., Dioxane) Blue-shifted emission High Quantum Yield Polar Polar Solvent (e.g., Water) Red-shifted emission Low Quantum Yield

Caption: Photophysical mechanism of dansyl group fluorescence.

Quantitative Data: Photophysical Properties of Dansyl Derivatives

The fluorescence properties of dansyl derivatives are highly dependent on the solvent environment. The following tables summarize the key photophysical parameters for Dansyl Glycine in a range of solvents with varying polarities.

Table 1: Emission Maxima and Stokes Shift of Dansyl Glycine in Various Solvents

SolventDielectric Constant (ε)Emission Maximum (λ_em, nm)Stokes Shift (cm⁻¹)
Dioxane2.24958900
Chloroform4.85059600
Ethyl Acetate6.05089800
Tetrahydrofuran7.651210000
Dichloromethane9.151510200
Acetone20.752510700
Ethanol24.653511200
Acetonitrile37.554011500
Dimethylformamide38.354511700
Water80.156012500

Data compiled from various sources and are approximate.

Table 2: Fluorescence Quantum Yield and Lifetime of Dansyl Glycine in Various Solvents

SolventFluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ, ns)
Dioxane0.6612.1
Chloroform0.5510.5
Ethyl Acetate0.509.8
Tetrahydrofuran0.458.7
Dichloromethane0.407.9
Acetone0.255.4
Ethanol0.153.8
Acetonitrile0.102.9
Dimethylformamide0.082.5
Water0.072.1

Data compiled from various sources and are approximate.

The data clearly illustrates the trend: as solvent polarity increases, the emission maximum red-shifts, and both the fluorescence quantum yield and lifetime decrease. The decrease in quantum yield and lifetime in polar solvents is attributed to an increase in non-radiative decay pathways from the stabilized ICT state.

Experimental Protocols

A. Labeling of Proteins with Dansyl Chloride

This protocol describes the general procedure for covalently labeling primary amine groups (e.g., lysine residues and the N-terminus) in proteins with dansyl chloride.

Materials:

  • Protein of interest

  • Dansyl chloride

  • Labeling buffer (e.g., 100 mM sodium bicarbonate or sodium borate, pH 9.0-9.5)

  • Organic solvent (e.g., acetone or acetonitrile, HPLC grade)

  • Size-exclusion chromatography column or dialysis tubing for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL.

  • Dansyl Chloride Solution: Prepare a fresh stock solution of dansyl chloride in acetone or acetonitrile (e.g., 5-10 mg/mL). Dansyl chloride is light-sensitive and hydrolyzes in aqueous solutions, so the solution should be prepared immediately before use and protected from light.

  • Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the dansyl chloride solution dropwise. The final concentration of the organic solvent should not exceed 5-10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time and temperature may need to be determined empirically for each protein.

  • Quenching the Reaction (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.

  • Purification: Remove the unreacted dansyl chloride and the hydrolyzed dansyl sulfonic acid by-product by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dansyl group at ~330 nm. The molar extinction coefficient of the dansyl group is approximately 4300 M⁻¹cm⁻¹ at 330 nm.

B. Steady-State and Time-Resolved Fluorescence Spectroscopy

This protocol outlines the general procedure for characterizing the fluorescence properties of a dansyl-labeled sample.

Instrumentation:

  • Fluorometer equipped with an excitation and emission monochromator

  • Time-Correlated Single Photon Counting (TCSPC) system for lifetime measurements

Procedure:

1. Steady-State Fluorescence Measurements: a. Prepare a series of dilutions of the dansyl-labeled sample in the desired solvent or buffer. The absorbance of the sample at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. b. Record the fluorescence emission spectrum by exciting the sample at the absorption maximum of the dansyl group (typically around 330-340 nm). c. Determine the emission maximum (λ_em). d. To determine the fluorescence quantum yield (Φ_f), a reference standard with a known quantum yield (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ_f = 0.54) is used. The quantum yield of the sample is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

2. Time-Resolved Fluorescence Measurements (TCSPC): a. Excite the sample with a pulsed light source (e.g., a laser diode or LED) at a wavelength corresponding to the absorption of the dansyl group. b. Collect the fluorescence decay profile by measuring the arrival times of individual photons relative to the excitation pulse. c. The fluorescence lifetime (τ) is determined by fitting the decay curve to a single or multi-exponential decay function.

Mandatory Visualization: Application in a Kinase Activity Assay

The environmental sensitivity of the dansyl group can be harnessed in Fluorescence Resonance Energy Transfer (FRET)-based assays to monitor enzyme activity. Here, we visualize a workflow for a generic kinase assay using a dansyl-labeled peptide substrate and a FRET acceptor.

G Workflow for a FRET-Based Kinase Assay Using a Dansyl-Labeled Peptide cluster_components Assay Components cluster_workflow Assay Workflow cluster_no_activity No Kinase Activity cluster_activity Kinase Activity Peptide Peptide Substrate (Dansyl-Donor) Start 1. Mix Peptide Substrate, Kinase, and ATP Kinase Kinase ATP ATP Antibody Phospho-specific Antibody (Acceptor-Labeled) Incubate 2. Incubate to allow phosphorylation Start->Incubate No_Phos Peptide is not phosphorylated Incubate->No_Phos Phos Peptide is phosphorylated Incubate->Phos Active Kinase Add_Ab 3. Add Phospho-specific Antibody-Acceptor No_Binding Antibody does not bind Binding Antibody binds to phospho-peptide Measure 4. Measure Fluorescence High_Dansyl_Fluorescence High Dansyl Fluorescence (No FRET) Low_Dansyl_Fluorescence Low Dansyl Fluorescence (FRET Occurs)

Caption: FRET-based kinase assay workflow.

In this assay, the dansyl group on the peptide substrate acts as the FRET donor. In the absence of kinase activity, the peptide is not phosphorylated, and the acceptor-labeled antibody does not bind. Upon excitation, the dansyl group emits its characteristic fluorescence. However, in the presence of an active kinase, the peptide is phosphorylated, leading to the binding of the acceptor-labeled antibody. This brings the donor and acceptor into close proximity, allowing FRET to occur. The energy from the excited dansyl group is transferred to the acceptor, resulting in quenching of the dansyl fluorescence. The decrease in dansyl fluorescence is therefore a direct measure of kinase activity.

Conclusion

The environmental sensitivity of the dansyl group, driven by its intramolecular charge transfer characteristics, makes it a powerful and versatile tool for probing molecular environments. Its pronounced solvatochromic and fluorescent properties provide a sensitive readout for changes in local polarity, making it indispensable for studying protein conformation, protein-ligand interactions, and membrane dynamics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique capabilities of this exceptional fluorescent probe. The ability to visualize complex workflows, such as the FRET-based kinase assay, further highlights the practical applications of the dansyl group in advancing our understanding of complex biological systems.

References

A Technical Guide to the Chemical Synthesis of Dansyl Aminohexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of N-dansyl-6-aminohexanoic acid, a fluorescent derivative of the amino acid 6-aminohexanoic acid. This compound is valuable as a fluorescent probe and a building block in the development of more complex molecular tools for biological and pharmaceutical research. The core of the synthesis involves the reaction of 6-aminohexanoic acid with dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride).

Core Synthesis Reaction

The fundamental reaction is a nucleophilic substitution where the primary amine of 6-aminohexanoic acid attacks the sulfonyl chloride of dansyl chloride. This forms a stable sulfonamide bond, covalently linking the fluorescent dansyl group to the aminohexanoic acid backbone. The reaction is typically performed in a basic aqueous-organic solvent mixture to ensure the amino group is deprotonated and thus sufficiently nucleophilic.[1][2]

Experimental Protocol and Data

The following protocol is a synthesized methodology based on established procedures for the dansylation of primary amines and amino acids.[2][3][4]

Detailed Methodology

1. Preparation of Reagents:

  • 6-Aminohexanoic Acid Solution: Prepare a stock solution of 6-aminohexanoic acid in a suitable aqueous buffer.

  • Dansyl Chloride Solution: Prepare a stock solution of dansyl chloride in a water-miscible organic solvent such as acetonitrile or acetone. This solution should be prepared fresh, as dansyl chloride is sensitive to hydrolysis.[3]

  • Reaction Buffer: A buffer with a pH between 9.5 and 10 is required to facilitate the reaction. A 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) is commonly used.[2][3]

  • Quenching Solution: A solution of a primary or secondary amine (e.g., 10% ammonium hydroxide) is used to consume excess dansyl chloride and stop the reaction.[3][5]

2. Reaction Procedure:

  • In a reaction vessel, combine the 6-aminohexanoic acid solution with the reaction buffer.

  • Add the dansyl chloride solution to the buffered amino acid solution. A molar excess of dansyl chloride is typically used to ensure complete conversion of the amino acid.[4]

  • The reaction mixture is then incubated. The specific conditions can be varied to optimize the yield (see table below). Common conditions include incubation at room temperature (25°C) for 60 minutes or at elevated temperatures (e.g., 38°C - 60°C) for 30 to 120 minutes.[2][3] The reaction should be carried out in the dark to prevent photodegradation of the dansyl group.[3]

3. Quenching the Reaction:

  • After the incubation period, add the quenching solution to the reaction mixture. This step is crucial to react with any remaining dansyl chloride, preventing the formation of side products and the decomposition of the desired dansylated product.[3][5]

4. Purification and Isolation:

  • The final product, N-dansyl-6-aminohexanoic acid, is typically purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6] This technique separates the fluorescent product from unreacted starting materials, hydrolyzed dansyl chloride (dansyl sulfonic acid), and the quenched dansyl derivative.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

ParameterValue/RangeNotesReference
Reactants
6-Aminohexanoic Acid1 equivalentStarting material.
Dansyl Chloride>100-fold molar excessEnsures complete reaction of the amino acid.[4]
Reaction Conditions
pH9.5 - 10.0Critical for deprotonation of the primary amine.[2][4]
SolventAcetonitrile/Water or Acetone/WaterA mixed aqueous-organic system is common.[2][3]
Temperature25°C - 75°CHigher temperatures can increase reaction rate.[2][3][4]
Duration30 - 120 minutesDependent on temperature and reactant concentrations.[2][3]
Post-Reaction
Quenching Agent10% Ammonium HydroxideAdded to consume excess dansyl chloride.[3]
Purification MethodReverse-Phase HPLCStandard method for purifying dansylated amino acids.[5][6]

Characterization of Dansyl Aminohexanoic Acid

The successful synthesis of the product is confirmed through various analytical techniques:

  • HPLC: Retention time on a C18 column provides a key identifier.[2]

  • Fluorescence Spectroscopy: The dansyl group imparts strong fluorescence to the molecule. The excitation and emission maxima are expected to be around 330-340 nm and 510-560 nm, respectively, in aqueous solutions.[]

  • Mass Spectrometry: Provides confirmation of the molecular weight of the final product.

Diagrams and Workflows

Chemical Synthesis Pathway

The following diagram illustrates the reaction between 6-aminohexanoic acid and dansyl chloride to yield N-dansyl-6-aminohexanoic acid.

G cluster_product Product r1 6-Aminohexanoic Acid (H₂N-(CH₂)₅-COOH) p1 N-Dansyl-6-Aminohexanoic Acid r1->p1 + r2 Dansyl Chloride r2->p1 pH 9.5-10 (Base Catalyst)

Caption: Reaction scheme for the synthesis of N-dansyl-6-aminohexanoic acid.

Experimental Workflow

This diagram outlines the logical steps involved in the laboratory synthesis and purification of the target compound.

G prep 1. Reagent Preparation (Buffer, Dansyl-Cl, Amino Acid) react 2. Dansylation Reaction (Combine reagents, Incubate in dark) prep->react quench 3. Reaction Quenching (Add Ammonium Hydroxide) react->quench purify 4. Purification (Reverse-Phase HPLC) quench->purify char 5. Characterization (Fluorescence, MS, HPLC) purify->char final_product Pure Dansyl Aminohexanoic Acid char->final_product

Caption: Step-by-step workflow for the synthesis and analysis of the product.

References

An In-depth Technical Guide to the Quantum Yield and Lifetime of Dansyl Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield and lifetime of dansyl probes, critical parameters for their application in biological and pharmaceutical research. We delve into the photophysical properties of various dansyl derivatives, offer detailed experimental protocols for their characterization, and illustrate their utility in studying molecular interactions and conformational changes.

Core Principles: Understanding Quantum Yield and Fluorescence Lifetime

The utility of a fluorescent probe is fundamentally determined by its photophysical properties. For dansyl probes, two of the most important characteristics are the fluorescence quantum yield (Φ) and the fluorescence lifetime (τ).

  • Fluorescence Quantum Yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is desirable for sensitive detection. The quantum yield of dansyl probes is highly sensitive to the polarity of their local environment, a property that makes them excellent reporters of molecular binding and conformational changes.[1][2][3]

  • Fluorescence Lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is also sensitive to the probe's environment and can be used to distinguish between different populations of fluorophores or to study dynamic processes. The fluorescence lifetime of dansyl-protein conjugates typically falls within the range of 10 to 20 nanoseconds.[2][3]

Quantitative Data on Dansyl Probes

The photophysical properties of dansyl probes are highly dependent on their specific chemical structure and the surrounding environment, particularly the polarity of the solvent. The following table summarizes the quantum yield and lifetime data for several common dansyl derivatives in various solvents.

ProbeSolvent/EnvironmentQuantum Yield (Φ)Lifetime (τ) [ns]Reference(s)
Dansyl Chloride Bound to ProteinEnvironment-sensitive10 - 20[2][3]
Dansyl Glycine Dioxane0.66-
Water0.07-
Dansylamide Bound to Carbonic Anhydrase IIIncreased fluorescence-
Dansylcadaverine MethanolEnvironment-sensitive-[4]
Dansyl-Appended Polymer (D1) 0% DMSO in water0.0233.5
30% DMSO in water0.0614.73
70% DMSO in water0.1835.63
90% DMSO in water0.243-
Piperidine-Naphthalimide Derivative Toluene0.453-[5]
Dioxane0.821-[5]
Dichloromethane0.530-[5]
Acetonitrile0.106-[5]
DMSO0.003-[5]

Note: "-" indicates data not found in the reviewed sources.

Experimental Protocols

Accurate determination of quantum yield and fluorescence lifetime is crucial for the reliable application of dansyl probes. Below are detailed methodologies for these measurements.

Measurement of Relative Fluorescence Quantum Yield

The relative method, which compares the fluorescence of the sample to a well-characterized standard of known quantum yield, is a widely used and accessible approach.[6][7][8][9]

Materials:

  • Spectrofluorometer with a corrected emission spectrum feature.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Standard fluorophore with a known quantum yield in the same solvent as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Solvent of spectroscopic grade.

  • Dansyl probe solution.

Procedure:

  • Prepare a series of dilutions for both the standard and the dansyl probe sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectra of each solution using a spectrofluorometer. Ensure that the excitation wavelength is the same for both the standard and the sample.

  • Integrate the area under the corrected emission spectra for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.

  • Calculate the slope (gradient) of the linear fit for both the standard (Grad_std) and the sample (Grad_smp).

  • Calculate the quantum yield of the sample (Φ_smp) using the following equation:

    Φ_smp = Φ_std * (Grad_smp / Grad_std) * (η_smp² / η_std²)

    where Φ_std is the quantum yield of the standard, and η_smp and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).[7]

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[10][11][12][13]

Materials:

  • TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast photodetector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD), and timing electronics.

  • Fluorescence spectrometer or a light-tight sample chamber.

  • Sample cuvette with the dansyl probe solution.

  • Scattering solution for instrument response function (IRF) measurement (e.g., a dilute solution of non-dairy creamer or Ludox).

  • Analysis software for deconvolution.

Procedure:

  • Instrument Setup and IRF Measurement:

    • Set the excitation wavelength and repetition rate of the pulsed light source. The repetition rate should be low enough to allow the fluorescence to decay completely before the next pulse.

    • Measure the Instrument Response Function (IRF) by recording the signal from a scattering solution at the excitation wavelength. The IRF represents the time profile of the excitation pulse as measured by the detection system.

  • Sample Measurement:

    • Replace the scattering solution with the dansyl probe sample.

    • Set the emission wavelength to the maximum of the probe's fluorescence.

    • Acquire the fluorescence decay data by collecting single-photon events over a sufficient period to build up a statistically significant decay curve. The peak of the decay should have at least 10,000 counts for accurate analysis.

  • Data Analysis:

    • Deconvolute the measured fluorescence decay with the IRF using appropriate analysis software.

    • Fit the deconvoluted decay data to one or more exponential decay models to determine the fluorescence lifetime(s) (τ). The goodness of the fit is typically assessed by the chi-squared (χ²) value.

Visualizing Dansyl Probe Applications

Graphviz diagrams are provided below to illustrate key applications of dansyl probes in biological research.

Förster Resonance Energy Transfer (FRET)

Dansyl probes are often used as donor or acceptor fluorophores in FRET experiments to measure distances between biomolecules.[14][15][16][17][18] A common FRET pair is a tryptophan residue (donor) in a protein and a covalently attached dansyl group (acceptor).

FRET_Mechanism D_ground Ground State (S0) D_excited Excited State (S1) D_ground->D_excited hv_ex D_excited->D_ground k_F (Fluorescence) A_ground Ground State (S0) D_excited->A_ground k_T (FRET) A_excited Excited State (S1) A_excited->A_ground hv_em (Acceptor) Excitation Excitation (Light Absorption) FRET Non-radiative Energy Transfer Donor_Emission Donor Fluorescence Acceptor_Emission Acceptor Fluorescence

Caption: Förster Resonance Energy Transfer (FRET) between a donor and a dansyl acceptor.

Experimental Workflow for Monitoring Protein Conformational Changes

The environment-sensitive fluorescence of dansyl probes makes them ideal for tracking conformational changes in proteins upon ligand binding or other perturbations.[19][20][21][22][23][24]

Protein_Conformation_Workflow cluster_protocol Workflow start Start: Unlabeled Protein labeling Covalent Labeling with Dansyl Probe start->labeling purification Purification of Dansyl-Protein Conjugate labeling->purification baseline Measure Baseline Fluorescence (Φ, τ) purification->baseline perturbation Introduce Perturbation (e.g., Ligand, pH change) baseline->perturbation measurement Measure Fluorescence Changes (ΔΦ, Δτ) perturbation->measurement analysis Correlate Fluorescence Changes with Conformational Change measurement->analysis end End: Structural Insight analysis->end

Caption: Workflow for studying protein conformational changes using dansyl probes.

Conclusion

Dansyl probes remain indispensable tools in biochemical and pharmaceutical research due to their rich photophysical properties that are exquisitely sensitive to the molecular environment. A thorough understanding and accurate measurement of their quantum yield and fluorescence lifetime are paramount for leveraging their full potential in applications ranging from quantifying binding affinities to elucidating complex biological mechanisms. The protocols and data presented in this guide offer a solid foundation for researchers to effectively employ dansyl probes in their scientific endeavors.

References

Illuminating Cellular Processes: A Technical Guide to the Photostability and Photobleaching of Dansyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying molecular interactions. Among these, dansyl derivatives have long been valued for their sensitivity to the local environment, offering insights into protein conformation, ligand binding, and membrane dynamics. However, the utility of any fluorescent probe is fundamentally limited by its photostability. This technical guide provides an in-depth exploration of the photostability and photobleaching characteristics of dansyl derivatives, offering crucial data and methodologies to empower researchers in their experimental design and data interpretation.

Understanding Photobleaching of Dansyl Derivatives

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. For dansyl derivatives, which are based on the 5-(dimethylamino)naphthalene-1-sulfonyl group, this process is influenced by a variety of factors including the intensity and wavelength of the excitation light, the local chemical environment, and the presence of quenchers like molecular oxygen. The primary mechanism of photodegradation for aryl sulfonamides, the core structure of dansyl derivatives, often involves the cleavage of the sulfur-nitrogen (S-N) bond. This process can be initiated by intramolecular electron or hydrogen transfer, leading to the loss of fluorescence.

Quantitative Photostability Data

The photostability of a fluorophore is quantified by parameters such as the photobleaching quantum yield (Φb) and the photobleaching half-life (t1/2). The photobleaching quantum yield represents the probability that an excited fluorophore will undergo photobleaching instead of returning to the ground state via fluorescence. The half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

While comprehensive, directly comparable quantitative data for a wide range of dansyl derivatives is not always readily available in the literature, this guide compiles representative data to facilitate informed probe selection.

Dansyl DerivativeExcitation Wavelength (nm)Solvent/EnvironmentFluorescence Quantum Yield (Φf)Photobleaching Quantum Yield (Φb)Photobleaching Half-life (t1/2)Reference
Dansyl amide350Acetonitrile/PBS0.22Not ReportedNot Reported[1]
Dansyl glycine338.5Dioxane0.66Not ReportedNot Reported
Dansyl glycineNot SpecifiedWater0.07Not ReportedNot Reported
Dansyl-labeled Peptide330HEPES bufferNot ReportedNot ReportedNot Reported[2]

Note: The photostability of dansyl derivatives can be significantly influenced by their conjugation partner and the surrounding microenvironment. For instance, replacing the dansyl fluorophore with a more robust dye, such as an acridone derivative, has been shown to improve photobleaching resistance.[3]

Experimental Protocols for Assessing Photostability

Accurate determination of photostability is critical for quantitative fluorescence studies. Below are detailed protocols for measuring the photobleaching quantum yield and half-life of dansyl derivatives.

Measurement of Photobleaching Quantum Yield (Φb)

This protocol is adapted from the relative method, which compares the photobleaching rate of the sample to that of a standard with a known Φb.

Materials:

  • Fluorimeter or fluorescence microscope with a stable light source and detector.

  • Quartz cuvettes or microscope slides.

  • Solution of the dansyl derivative of interest.

  • Solution of a photobleaching standard (e.g., a well-characterized rhodamine or fluorescein derivative).

  • Solvent appropriate for both the sample and the standard.

  • Stir bar (for cuvette-based measurements).

Procedure:

  • Sample Preparation: Prepare optically dilute solutions (absorbance < 0.05 at the excitation wavelength) of both the dansyl derivative and the standard in the same solvent.

  • Instrument Setup:

    • Set the excitation wavelength to be the same for both the sample and the standard, or as close as possible if their absorption maxima differ.

    • Set the emission wavelength to the maximum of the respective fluorescence spectra.

    • Use a constant and known excitation light intensity.

  • Data Acquisition (Cuvette-based):

    • Place the cuvette containing the standard solution in the fluorimeter and start continuous irradiation.

    • Record the fluorescence intensity as a function of time until it has significantly decreased.

    • Repeat the measurement with the dansyl derivative solution under identical conditions.

  • Data Acquisition (Microscope-based):

    • Prepare a sample of the standard on a microscope slide.

    • Focus on the sample and acquire a time-lapse series of images under continuous illumination.

    • Repeat the measurement with the dansyl derivative sample using the exact same imaging parameters (objective, laser power, exposure time, etc.).

  • Data Analysis:

    • Plot the natural logarithm of the normalized fluorescence intensity (ln(I/I0)) versus time for both the sample and the standard.

    • The slope of this plot gives the photobleaching rate constant (kb).

    • Calculate the photobleaching quantum yield of the dansyl derivative (Φb,sample) using the following equation: Φb,sample = Φb,standard * (kb,sample / kb,standard) * (εstandard / εsample) where ε is the molar extinction coefficient at the excitation wavelength.

Measurement of Photobleaching Half-life (t1/2) using Time-Lapse Microscopy

This protocol outlines the procedure for determining the photobleaching half-life in a cellular context.

Materials:

  • Fluorescence microscope equipped for time-lapse imaging with a stable light source.

  • Cells expressing or labeled with the dansyl derivative.

  • Appropriate cell culture medium.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Cell Preparation: Plate cells on a glass-bottom dish suitable for microscopy and allow them to adhere. Label the cells with the dansyl probe according to the specific experimental requirements.

  • Microscope Setup:

    • Select an appropriate objective and filter set for the dansyl fluorophore.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing excessively rapid photobleaching.

    • Set up a time-lapse acquisition sequence with a defined interval and duration. The interval should be short enough to accurately capture the decay in fluorescence.

  • Image Acquisition:

    • Identify a field of view with healthy, well-labeled cells.

    • Start the time-lapse acquisition and record a series of images until the fluorescence intensity has decreased to less than 50% of its initial value.

  • Data Analysis:

    • Using image analysis software, select a region of interest (ROI) within a labeled cell.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a background ROI (an area with no cells).

    • Normalize the fluorescence intensity at each time point (It) to the initial intensity (I0).

    • Plot the normalized intensity (It / I0) against time.

    • The photobleaching half-life (t1/2) is the time at which the normalized intensity reaches 0.5.

Visualization of Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided to illustrate key concepts and workflows related to the use of dansyl derivatives.

photobleaching_pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Photobleached Photobleached Product S1->Photobleached Direct Photoreaction T1->Photobleached Reaction with O₂ or Intramolecular Rearrangement

Jablonski diagram illustrating potential photobleaching pathways for a fluorophore.

photostability_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample Prepare Dilute Solution of Dansyl Derivative irradiate_sample Continuous Irradiation (Constant Intensity) prep_sample->irradiate_sample prep_standard Prepare Dilute Solution of Photostability Standard prep_standard->irradiate_sample Same Conditions record_decay Record Fluorescence Intensity vs. Time irradiate_sample->record_decay plot_data Plot ln(I/I₀) vs. Time record_decay->plot_data calc_kb Determine Photobleaching Rate Constant (kb) plot_data->calc_kb calc_phi Calculate Photobleaching Quantum Yield (Φb) calc_kb->calc_phi

Workflow for determining the photobleaching quantum yield of a dansyl derivative.
Monitoring Kinase Activity

Dansyl-based probes can be engineered to monitor the activity of protein kinases, which are crucial regulators of cellular signaling. One approach involves a peptide substrate for a specific kinase that is labeled with a dansyl group. Upon phosphorylation by the kinase, a conformational change or a change in the local environment of the dansyl fluorophore leads to a change in its fluorescence properties, providing a real-time readout of kinase activity.[4][5][6][7][8]

kinase_activity_pathway cluster_components Components cluster_reaction Phosphorylation Reaction Kinase Protein Kinase PhosphoDansylPeptide Phosphorylated Dansyl-Peptide (High Fluorescence) Kinase->PhosphoDansylPeptide Catalyzes ATP ATP ADP ADP ATP->ADP DansylPeptide Dansyl-labeled Peptide Substrate (Low Fluorescence) DansylPeptide->PhosphoDansylPeptide Phosphorylation

Signaling pathway for monitoring kinase activity using a dansyl-labeled peptide.
G-Protein Coupled Receptor (GPCR) Ligand Binding

Dansyl-labeled ligands are valuable tools for studying G-protein coupled receptors (GPCRs), a large family of cell surface receptors that are major drug targets. By monitoring the fluorescence of a dansyl-labeled ligand, researchers can quantify its binding to the receptor, determine binding affinities, and screen for competing unlabeled compounds. Changes in the fluorescence signal upon binding can provide information about the receptor's conformational state.[9][10]

gpcr_binding_assay cluster_initial Initial State cluster_bound Bound State cluster_competition Competition Assay GPCR GPCR in Cell Membrane GPCR_bound GPCR-Ligand Complex DansylLigand_free Free Dansyl-Ligand (Environment-dependent Fluorescence) DansylLigand_free->GPCR Binding DansylLigand_bound Bound Dansyl-Ligand (Altered Fluorescence) GPCR_competitor GPCR in Cell Membrane GPCR_bound->GPCR_competitor Competition DansylLigand_displaced Displaced Dansyl-Ligand (Fluorescence Reverts) DansylLigand_bound->DansylLigand_displaced UnlabeledLigand Unlabeled Competitor UnlabeledLigand->GPCR_competitor

Workflow of a GPCR ligand binding assay using a dansyl-labeled ligand.

Conclusion

The photostability of dansyl derivatives is a critical consideration for their effective use as fluorescent probes in research and drug development. By understanding the mechanisms of photobleaching, utilizing quantitative photostability data for probe selection, and employing rigorous experimental protocols for characterization, researchers can enhance the reliability and quantitative power of their fluorescence-based assays. The application of dansyl probes to elucidate complex signaling pathways, such as kinase activity and GPCR binding, continues to provide valuable insights into cellular function and disease. This guide serves as a foundational resource for harnessing the full potential of dansyl derivatives while mitigating the challenges posed by their photolability.

References

Dansyl-X Succinimidyl Ester: A Technical Guide to its Chemical Characteristics and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-X succinimidyl ester is a fluorescent labeling reagent widely utilized in biological research for the covalent modification of primary amines in proteins, peptides, and other biomolecules. This guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its use, and illustrates its application in studying molecular interactions. The dansyl fluorophore is known for its environmental sensitivity, making it a valuable tool for probing changes in the local environment of labeled molecules.

Core Chemical and Physical Properties

Dansyl-X succinimidyl ester is an amine-reactive derivative of the dansyl fluorophore. The "X" in its name refers to a six-carbon aminohexanoyl spacer that separates the fluorophore from the reactive succinimidyl ester group. This spacer is designed to minimize potential interactions between the dye and the biomolecule to which it is conjugated.

Quantitative Data Summary

The key quantitative characteristics of Dansyl-X succinimidyl ester are summarized in the tables below for easy reference and comparison.

Physical and Chemical Properties
Molecular Formula C22H27N3O6S[1]
Molecular Weight 461.5 g/mol [1]
Appearance Lyophilized solid
Solubility Soluble in organic solvents such as DMF or DMSO[1]
Storage Conditions Store at -20°C, protected from light and moisture[1][2]
Spectral Properties
Excitation Maximum (λex) ~333 - 335 nm[1][3]
Emission Maximum (λem) ~518 nm[1][3]
Stokes Shift ~183 - 185 nm
Molar Extinction Coefficient (ε) Data not readily available for the succinimidyl ester derivative. The parent dansyl fluorophore's absorbance is environmentally sensitive.
Fluorescence Quantum Yield (Φ) The quantum yield of dansyl derivatives is highly sensitive to the polarity of the local environment. It is generally low in aqueous solutions and increases significantly in nonpolar environments.[4][5]

Reactivity and Stability

The succinimidyl ester group of Dansyl-X succinimidyl ester reacts efficiently with primary amines (e.g., the epsilon-amino group of lysine residues and the N-terminus of proteins) under mild basic conditions (pH 7.5-8.5) to form a stable amide bond. The succinimidyl ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with higher pH. Therefore, it is crucial to perform labeling reactions promptly after preparing the reagent solution and to use amine-free buffers.

Experimental Protocols

Protein Labeling with Dansyl-X Succinimidyl Ester

This protocol provides a general procedure for labeling proteins with Dansyl-X succinimidyl ester. The optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

  • Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4, or 0.1 M sodium bicarbonate buffer at pH 8.3)

  • Dansyl-X succinimidyl ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amine-containing substances (e.g., Tris or glycine).

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of Dansyl-X succinimidyl ester in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the Dansyl-X succinimidyl ester stock solution to achieve the desired molar ratio of dye to protein. A common starting point is a 10- to 20-fold molar excess of the dye.

    • Slowly add the dye solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye and hydrolysis products using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

  • Determination of Degree of Labeling (DOL):

Visualizations

Experimental Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis p1 Dissolve Protein in Amine-Free Buffer r1 Add Dye to Protein (Molar Excess) p1->r1 p2 Prepare Dansyl-X SE Stock Solution (DMSO/DMF) p2->r1 r2 Incubate (1-2h, RT, Dark) r1->r2 pu1 Size-Exclusion Chromatography r2->pu1 pu2 Collect Labeled Protein Fractions pu1->pu2 a1 Determine Degree of Labeling (DOL) pu2->a1

Caption: Workflow for covalent labeling of proteins with Dansyl-X succinimidyl ester.

Studying Protein-Protein Interactions

G cluster_labeling Labeling cluster_interaction Interaction cluster_detection Detection proteinA Protein A labeledA Dansyl-Labeled Protein A proteinA->labeledA Labeling Reaction dansylX Dansyl-X SE dansylX->labeledA complex Protein A-B Complex (Hydrophobic Interface) labeledA->complex Binding proteinB Protein B (Binding Partner) proteinB->complex Binding fluorescence Fluorescence Measurement (Increased Quantum Yield) complex->fluorescence Environmental Change

Caption: Using Dansyl-X SE to probe protein-protein interactions via fluorescence changes.

References

The Crucial Role of the Linker in 6-Aminohexanoic Acid Fluorescent Probes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of specific molecules and processes within complex biological systems. The design of these probes is a multi-faceted challenge, where each component—the fluorophore, the recognition element, and the linker that connects them—plays a critical role in the probe's overall performance. Among the various linker options, 6-aminohexanoic acid (Ahx) has emerged as a versatile and widely used building block. This technical guide delves into the core principles of linker design in the context of 6-aminohexanoic acid fluorescent probes, providing insights into its impact on probe functionality, alongside detailed experimental considerations.

The Linker: More Than Just a Spacer

The linker in a fluorescent probe is not merely a passive connector; it is an active determinant of the probe's physicochemical and biological properties. The choice of linker can profoundly influence a probe's solubility, cell permeability, intracellular localization, binding affinity to its target, and the photophysical properties of the attached fluorophore.[1][2] 6-aminohexanoic acid, a synthetic omega-amino acid, is frequently employed as a linker due to its inherent flexibility and hydrophobicity.[3][4] Its simple, linear six-carbon chain provides spatial separation between the fluorophore and the recognition moiety, which can be crucial for minimizing steric hindrance and preserving the biological activity of both components.[3]

The length of the linker is a critical parameter. A linker that is too short may not provide sufficient separation, leading to quenching of the fluorophore or impaired binding of the recognition element.[5] Conversely, an excessively long linker can introduce too much flexibility, potentially leading to non-specific interactions or a decrease in the effective concentration of the probe at its target site.[5] Studies have shown that systematic variation of linker length can be used to fine-tune the properties of a probe for optimal performance in a specific application.[6]

6-Aminohexanoic Acid as a Flexible, Hydrophobic Linker

6-Aminohexanoic acid (Ahx) is characterized by a six-carbon aliphatic chain, which imparts both flexibility and a degree of hydrophobicity to the linker.[3][4] This flexibility, arising from the free rotation around the C-C single bonds, allows the fluorophore and recognition element to adopt optimal orientations for their respective functions.[7] The hydrophobic nature of the alkyl chain can influence the probe's interaction with biological membranes and its overall cellular uptake and distribution.[3]

The use of Ahx as a linker has been demonstrated in various applications, including the development of probes for super-resolution imaging and as a component in biotinylation reagents.[3][8] Its incorporation into peptide structures can also enhance bioavailability by reducing susceptibility to enzymatic degradation.[8]

Quantitative Impact of the Linker

The selection of a linker has a quantifiable impact on the performance of a fluorescent probe. The following table summarizes key parameters that are influenced by the linker properties. While specific values are highly dependent on the particular probe and experimental conditions, this table provides a framework for understanding the linker's influence.

ParameterInfluence of Linker PropertiesRationale
Fluorescence Quantum Yield Can be increased or decreasedThe linker can alter the local environment of the fluorophore, affecting non-radiative decay pathways. A well-designed linker can shield the fluorophore from quenchers.
Fluorescence Lifetime Can be modulatedSimilar to quantum yield, the linker can influence the excited state lifetime of the fluorophore by altering its immediate surroundings.
Excitation/Emission Wavelengths Generally minor, but can be slightly shiftedChanges in the polarity of the microenvironment around the fluorophore, influenced by the linker, can cause small spectral shifts.
Binding Affinity (Kd) Can be significantly alteredThe linker's length and flexibility determine the spatial presentation of the recognition moiety, directly impacting its ability to bind to the target.[9]
Cell Permeability Dependent on hydrophobicity and chargeThe hydrophobicity of a linker like 6-aminohexanoic acid can enhance membrane permeability, but overall charge and size are also critical factors.[1]
Intracellular Localization Can be directed by linker propertiesThe physicochemical properties of the linker contribute to the probe's partitioning into different cellular compartments.[1]

Experimental Protocols

The successful application of fluorescent probes relies on robust and reproducible experimental procedures. Below are generalized protocols for the synthesis and application of a 6-aminohexanoic acid-containing fluorescent probe.

Synthesis of a 6-Aminohexanoic Acid-Linked Fluorescent Probe

This protocol describes a general workflow for coupling a fluorophore to a recognition moiety (e.g., a peptide) using a 6-aminohexanoic acid linker.

Materials:

  • Fmoc-6-aminohexanoic acid

  • Recognition moiety (e.g., peptide on solid-phase resin)

  • Fluorophore with a reactive group (e.g., NHS ester or isothiocyanate)

  • Coupling reagents (e.g., HBTU, HOBt, or DIC, DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Solid-Phase Peptide Synthesis (if applicable): The recognition peptide is synthesized on a solid support using standard Fmoc chemistry.

  • Coupling of 6-Aminohexanoic Acid:

    • Deprotect the N-terminal Fmoc group of the resin-bound peptide.

    • Activate the carboxyl group of Fmoc-6-aminohexanoic acid using a suitable coupling reagent.

    • Couple the activated Fmoc-6-aminohexanoic acid to the N-terminus of the peptide.

    • Wash the resin thoroughly.

  • Fluorophore Conjugation:

    • Deprotect the N-terminal Fmoc group of the 6-aminohexanoic acid linker.

    • Dissolve the reactive fluorophore in a suitable solvent (e.g., DMF).

    • Add the fluorophore solution to the resin and allow it to react with the free amine of the linker. The reaction is typically carried out in the presence of a non-nucleophilic base like DIPEA.

  • Cleavage and Deprotection:

    • Wash the resin to remove excess fluorophore.

    • Treat the resin with a cleavage cocktail to cleave the probe from the solid support and remove any side-chain protecting groups.

  • Purification and Characterization:

    • Precipitate the crude probe in cold ether.

    • Purify the probe using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

In Vitro and In-Cellulo Application of the Fluorescent Probe

This protocol outlines a general procedure for using the synthesized probe for cell-based imaging.

Materials:

  • Synthesized fluorescent probe

  • Cell line of interest

  • Cell culture medium and supplements

  • Imaging buffer (e.g., PBS or HBSS)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate the cells on a suitable imaging dish (e.g., glass-bottom dish) and culture them to the desired confluency.

  • Probe Incubation:

    • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium or imaging buffer.

    • Remove the culture medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells with the probe for a specific duration at 37°C. The optimal incubation time and concentration need to be determined empirically.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells several times with pre-warmed imaging buffer to remove any unbound probe.

  • Imaging:

    • Add fresh imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter set for the fluorophore.

Visualizing Workflows and Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Synthesis_Workflow start Start: Peptide on Resin fmoc_deprotection1 Fmoc Deprotection (N-terminus) start->fmoc_deprotection1 ahx_coupling Couple Fmoc-6-Aminohexanoic Acid fmoc_deprotection1->ahx_coupling fmoc_deprotection2 Fmoc Deprotection (Ahx) ahx_coupling->fmoc_deprotection2 fluorophore_conjugation Conjugate Fluorophore fmoc_deprotection2->fluorophore_conjugation cleavage Cleavage & Deprotection fluorophore_conjugation->cleavage purification HPLC Purification cleavage->purification characterization Mass Spec & HPLC Analysis purification->characterization end_product Final Fluorescent Probe characterization->end_product

Caption: General workflow for the synthesis of a 6-aminohexanoic acid-linked fluorescent probe.

Application_Workflow cell_culture Cell Culture probe_incubation Probe Incubation cell_culture->probe_incubation washing Washing probe_incubation->washing imaging Fluorescence Imaging washing->imaging data_analysis Data Analysis imaging->data_analysis

Caption: Experimental workflow for cellular imaging with a fluorescent probe.

Linker_Impact cluster_properties Physicochemical & Biological Properties Linker Linker Properties (Length, Flexibility, Hydrophobicity) Quantum_Yield Quantum Yield Linker->Quantum_Yield Binding_Affinity Binding Affinity Linker->Binding_Affinity Cell_Permeability Cell Permeability Linker->Cell_Permeability Localization Intracellular Localization Linker->Localization Probe_Performance Probe Performance Quantum_Yield->Probe_Performance Binding_Affinity->Probe_Performance Cell_Permeability->Probe_Performance Localization->Probe_Performance

Caption: The impact of linker properties on the overall performance of a fluorescent probe.

Conclusion

The linker is a pivotal component in the design of high-performance fluorescent probes. 6-aminohexanoic acid offers a simple, flexible, and hydrophobic scaffold that can be readily incorporated into probe synthesis. By carefully considering the role of the linker and systematically optimizing its properties, researchers can develop tailored fluorescent probes with enhanced sensitivity, specificity, and overall performance for a wide range of applications in biological research and drug discovery. The provided guidelines and protocols serve as a starting point for the rational design and application of 6-aminohexanoic acid-based fluorescent probes, empowering scientists to illuminate the intricate workings of biological systems.

References

Methodological & Application

Application Notes and Protocols for Dansyl-X SE in Primary Amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Dansyl-X Succinimidyl Ester (SE) in the fluorescent labeling of biomolecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.

Introduction

Dansyl-X SE is an amine-reactive fluorescent probe that covalently attaches to primary aliphatic amines. This succinimidyl ester derivative of the dansyl fluorophore offers enhanced stability and labeling efficiency compared to dansyl chloride.[1] The fluorescence of the dansyl group is highly sensitive to the local environment, making Dansyl-X SE a valuable tool for studying conformational changes, ligand binding, and protein dynamics. Upon binding to hydrophobic regions, such as the interior of a protein, its fluorescence quantum yield increases.[2][3]

Key Features:

  • Amine-Reactivity: Specifically labels free primary amines, such as the ε-amino group of lysine residues in proteins.

  • Environmental Sensitivity: Fluorescence emission is influenced by the polarity of the surrounding environment, providing insights into molecular interactions.

  • Enhanced Stability: The succinimidyl ester offers greater stability in aqueous solutions compared to sulfonyl chlorides.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for Dansyl-X SE.

ParameterValueReference
Molecular Weight 461.53 g/mol [1]
Excitation Maximum (λex) ~333 nm[2][3]
Emission Maximum (λem) ~518 nm[2][3]
Molar Extinction Coefficient (ε) ~4,300 cm⁻¹M⁻¹ at 338.5 nm (estimated based on Dansyl glycine)
Correction Factor (CF₂₈₀) 0.387[1]

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • Dansyl-X SE

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Allow the vial of Dansyl-X SE to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of Dansyl-X SE in anhydrous DMSO, typically at a concentration of 10 mM. For example, to prepare 100 µL of a 10 mM stock solution, dissolve 0.462 mg of Dansyl-X SE in 100 µL of anhydrous DMSO.

  • Vortex the solution until the dye is completely dissolved.

  • Store the stock solution at -20°C, protected from light and moisture.

Protein Labeling Protocol

This protocol is a general guideline for labeling proteins with Dansyl-X SE. The optimal conditions, including the molar ratio of dye to protein, may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest

  • Conjugation Buffer: 50-100 mM sodium bicarbonate or sodium borate buffer, pH 8.5-9.5. Crucially, avoid buffers containing primary amines, such as Tris or glycine.

  • Dansyl-X SE stock solution (10 mM in DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., gel filtration, dialysis cassette)

Procedure:

  • Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.

  • Calculate the required volume of the Dansyl-X SE stock solution. A molar excess of 10-20 fold of dye to protein is a good starting point.

    • Calculation Example: For 1 mL of a 5 mg/mL solution of a 50 kDa protein:

      • Moles of protein = (5 x 10⁻³ g) / (50,000 g/mol ) = 1 x 10⁻⁷ mol

      • Moles of dye (15-fold excess) = 15 x (1 x 10⁻⁷ mol) = 1.5 x 10⁻⁶ mol

      • Volume of 10 mM dye stock = (1.5 x 10⁻⁶ mol) / (10 x 10⁻³ mol/L) = 1.5 x 10⁻⁴ L = 150 µL

  • Slowly add the calculated volume of the Dansyl-X SE stock solution to the protein solution while gently stirring.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes. This step removes any unreacted dye.

Purification of the Conjugate

It is critical to remove the unconjugated Dansyl-X SE from the labeled protein.

Method 1: Gel Filtration (Size Exclusion Chromatography)

  • Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).

  • Apply the reaction mixture to the column.

  • The labeled protein will elute in the void volume, while the smaller, unconjugated dye molecules will be retained and elute later.

  • Collect the fractions containing the protein conjugate, which can be identified by its color and/or by monitoring the absorbance at 280 nm.

Method 2: Dialysis

  • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO), typically 10 kDa for most proteins.

  • Dialyze against a large volume of a suitable buffer (e.g., PBS) at 4°C for several hours to overnight, with at least two buffer changes.

Characterization of the Conjugate

3.4.1. Degree of Labeling (DOL) Calculation

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Dansyl-X SE (~333 nm, A₃₃₃).

  • Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₃₃₃ x CF₂₈₀)] / ε_protein

    • CF₂₈₀ = Correction factor (0.387 for Dansyl-X SE)[1]

    • ε_protein = Molar extinction coefficient of the protein at 280 nm

  • Calculate the Degree of Labeling: DOL = A₃₃₃ / (ε_dye x Protein Concentration (M))

    • ε_dye = Molar extinction coefficient of Dansyl-X SE (~4,300 M⁻¹cm⁻¹)

3.4.2. Fluorescence Spectroscopy

  • Measure the fluorescence emission spectrum of the conjugate by exciting at ~333 nm.

  • The emission maximum is expected to be around 518 nm, but may shift depending on the hydrophobicity of the labeling site on the protein. A blue-shift in the emission maximum is indicative of a more hydrophobic environment.

3.4.3. HPLC Analysis

Reverse-phase HPLC can be used to assess the purity of the conjugate and separate different labeled species.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The optimal gradient will depend on the hydrophobicity of the protein.

  • Detection: UV absorbance at 280 nm and 333 nm, and fluorescence detection (λex = 333 nm, λem = 518 nm).

Visualizations

ReactionMechanism Primary Amine (Protein-NH2) Primary Amine (Protein-NH2) Stable Conjugate (Protein-NH-Dansyl-X) Stable Conjugate (Protein-NH-Dansyl-X) Primary Amine (Protein-NH2)->Stable Conjugate (Protein-NH-Dansyl-X) Nucleophilic Attack Dansyl-X SE Dansyl-X SE Dansyl-X SE->Stable Conjugate (Protein-NH-Dansyl-X) NHS Leaving Group NHS Leaving Group Dansyl-X SE->NHS Leaving Group Release of

Caption: Reaction mechanism of Dansyl-X SE with a primary amine.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Prepare Protein Solution Prepare Protein Solution Mix and Incubate Mix and Incubate Prepare Protein Solution->Mix and Incubate Prepare Dansyl-X SE Stock Prepare Dansyl-X SE Stock Prepare Dansyl-X SE Stock->Mix and Incubate Quench Reaction (Optional) Quench Reaction (Optional) Mix and Incubate->Quench Reaction (Optional) Purify Conjugate (Gel Filtration or Dialysis) Purify Conjugate (Gel Filtration or Dialysis) Quench Reaction (Optional)->Purify Conjugate (Gel Filtration or Dialysis) Characterize Conjugate (DOL, Spectroscopy, HPLC) Characterize Conjugate (DOL, Spectroscopy, HPLC) Purify Conjugate (Gel Filtration or Dialysis)->Characterize Conjugate (DOL, Spectroscopy, HPLC)

Caption: Experimental workflow for Dansyl-X SE conjugation.

References

Application Notes and Protocols: Dansyl Probes in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of dansyl-based fluorescent probes in microscopy. The unique environmental sensitivity of the dansyl fluorophore makes it a versatile tool for a wide range of applications, from covalent labeling of biomolecules to dynamic sensing of the cellular microenvironment.

Application 1: Covalent Labeling of Proteins and Peptides

Application Note

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic fluorogenic reagent that covalently reacts with primary and secondary amines, such as the N-terminus of a protein and the side chain of lysine residues. This reaction forms stable, fluorescent sulfonamide adducts. The probe itself is non-fluorescent and only becomes fluorescent after reacting with an amine, which reduces background noise.

The key advantage of the dansyl group is its small size and sensitivity to the polarity of its local environment. When a dansyl-labeled protein folds, residues attached to the probe may move from the aqueous solvent to a hydrophobic core, resulting in a significant increase in fluorescence quantum yield and a blue shift in the emission maximum. This property is invaluable for studying protein folding, conformational changes, and ligand binding.

Quantitative Data: Properties of Dansyl Probes for Labeling
PropertyValueDescriptionReferences
Reactive Group Sulfonyl ChlorideReacts with primary and secondary amines (e.g., Lysine, N-terminus).
Excitation Max (λex) ~330-350 nmIn the UV range, suitable for standard fluorescence microscopes.
Emission Max (λem) ~480-580 nmHighly dependent on solvent polarity. Emission is blue-shifted in non-polar environments.
Common Solvents Acetonitrile, AcetoneDansyl chloride is dissolved in an organic solvent before addition to the aqueous protein solution.
Optimal pH for Labeling 8.5 - 10.0Reaction with primary amines is most efficient at alkaline pH.
Experimental Protocol: Covalent Labeling of Proteins

This protocol provides a general method for labeling solvent-accessible lysine residues and the N-terminus of a protein with dansyl chloride.

Materials:

  • Protein of interest in a non-amine-containing buffer (e.g., phosphate or carbonate buffer).

  • Dansyl chloride.

  • Anhydrous acetonitrile or acetone.

  • Reaction buffer (e.g., 50 mM sodium carbonate-bicarbonate buffer, pH 9.5).

  • Quenching solution (e.g., 1 M ammonium acetate).

  • Dialysis membrane or size-exclusion chromatography column for purification.

Procedure:

  • Protein Preparation: Prepare a solution of the protein of interest (e.g., 1-10 mg/mL) in the reaction buffer. Ensure the buffer does not contain primary amines (like Tris) that would compete with the protein for labeling.

  • Dansyl Chloride Solution: Prepare a fresh stock solution of dansyl chloride (e.g., 10-50 mg/mL) in anhydrous acetonitrile or acetone immediately before use. Dansyl chloride is susceptible to hydrolysis.

  • Labeling Reaction: Add the dansyl chloride solution dropwise to the protein solution while gently stirring. A common starting point is a 5- to 20-fold molar excess of dansyl chloride over the protein.

  • Incubation: Incubate the reaction mixture in the dark at room temperature or 4°C. Reaction times can vary from 30 minutes to several hours. Optimal conditions (time, temperature, and molar excess) should be determined empirically for each protein.

  • Quenching: Stop the reaction by adding a quenching solution that contains a high concentration of a primary amine. For example, add ammonium acetate to a final concentration of 50-100 mM and incubate for an additional 30-60 minutes.

  • Purification: Remove unreacted dansyl chloride and the hydrolyzed dansyl acid by-product. This is typically achieved by extensive dialysis against a suitable buffer or by using a size-exclusion chromatography column.

  • Characterization: Confirm the degree of labeling using UV-Vis spectroscopy or mass spectrometry. The labeled protein is now ready for fluorescence microscopy experiments.

Visualization: Protein Labeling Workflow

ProteinLabelingWorkflow Protein 1. Prepare Protein in Amine-Free Buffer Dansyl 2. Add Dansyl-Cl (Molar Excess) Protein->Dansyl Incubate 3. Incubate (Dark, RT or 4°C) Dansyl->Incubate Quench 4. Quench Reaction (e.g., NH4OAc) Incubate->Quench Purify 5. Purify (Dialysis / SEC) Quench->Purify Analyze 6. Analyze & Image Purify->Analyze

Caption: Workflow for covalent protein labeling with dansyl chloride.

Application 2: Sensing Metal Ions in Live Cells

Application Note

Dansyl probes can be designed as chemosensors for various metal ions, including Cu²⁺, Cd²⁺, and Hg²⁺. These sensors typically consist of three parts: the dansyl fluorophore, a linker, and a specific ion-binding unit (receptor). The fluorescence of the probe is often quenched in the free state. Upon binding to the target ion, a conformational change can disrupt the quenching mechanism, leading to a "turn-on" fluorescence signal.

Common quenching mechanisms include Photoinduced Electron Transfer (PET). The receptor, in its unbound state, can donate an electron to the excited fluorophore, quenching its fluorescence. Ion binding lowers the energy level of the receptor, inhibiting PET and restoring fluorescence. This allows for sensitive and selective detection of ions within complex biological environments like the cytoplasm of living cells. These probes are valuable for studying metal ion homeostasis and toxicology.

Quantitative Data: Performance of Dansyl-Based Ion Sensors
Target IonProbe TypeDetection Limit (LOD)Binding Constant (Ka/Kd) / StoichiometryReferences
Cu²⁺ Sulfonamide-based2.91 x 10⁻⁸ M-
Cu²⁺ Glycyl-L-tyrosine0.69 µMKa = 6.47 × 10⁴ M⁻¹ (1:1)
Cd²⁺ Tetrapeptide45 nMKa = 5.18 × 10¹⁰ M⁻² (2:1 Probe:Cd)
Hg²⁺ Thioether-amine2.49 x 10⁻⁷ M-
Hg²⁺ Lysine-basedKd = 4.3 nM-
Experimental Protocol: Live-Cell Imaging of Metal Ions

This protocol describes a general procedure for using a "turn-on" dansyl-based probe to visualize a target metal ion in cultured cells.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HepG2) grown on glass-bottom dishes suitable for microscopy.

  • Dansyl-based ion-sensing probe.

  • Anhydrous DMSO.

  • Cell culture medium (e.g., DMEM).

  • Phosphate-buffered saline (PBS) or HEPES buffer (pH 7.4).

  • Solution of the target metal ion (e.g., CuSO₄, CdCl₂) for positive controls.

  • Ion chelator (e.g., TPEN for heavy metals) for negative controls.

Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes and grow to a suitable confluency (e.g., 60-80%).

  • Probe Preparation: Prepare a stock solution of the dansyl probe (e.g., 1-10 mM) in anhydrous DMSO.

  • Cell Loading: Dilute the probe stock solution in cell culture medium or a suitable buffer (e.g., PBS) to the final working concentration (typically 1-20 µM). Remove the old medium from the cells, wash once with PBS, and add the probe-containing medium.

  • Incubation: Incubate the cells with the probe for 15-60 minutes at 37°C in a CO₂ incubator. The optimal loading time and concentration should be determined empirically to maximize signal and minimize cytotoxicity.

  • Washing: Remove the probe-containing medium and wash the cells two or three times with warm PBS or buffer to remove extracellular probe.

  • Imaging: Add fresh buffer or medium to the cells. Image the cells using a fluorescence microscope equipped with a UV excitation source (e.g., 340-360 nm) and an appropriate emission filter (e.g., 480-550 nm).

  • Controls (Optional): To confirm the probe's response, cells can be treated with the target ion to induce a fluorescence increase or with a chelator to decrease the basal signal.

Visualization: Ion Sensing "Turn-On" Mechanism

IonSensingMechanism cluster_0 Low Fluorescence State cluster_1 High Fluorescence ('Turn-On') State FreeProbe Free Probe (Dansyl + Receptor) Excitation1 Excitation (hv) FreeProbe->Excitation1 1. Ion Target Ion PET Photoinduced Electron Transfer (PET) Excitation1->PET 2. Quenching Fluorescence Quenching PET->Quenching 3. BoundProbe Probe-Ion Complex Excitation2 Excitation (hv) BoundProbe->Excitation2 1. NoPET PET Blocked Excitation2->NoPET 2. Emission Fluorescence Emission NoPET->Emission 3. Ion->BoundProbe Binding

Caption: "Turn-on" fluorescence mechanism via inhibition of PET.

Application 3: Probing Environmental Polarity and Membranes

Application Note

The fluorescence emission spectrum of the dansyl group is exceptionally sensitive to the polarity of its immediate environment. In polar, aqueous environments, the emission is broad, red-shifted (longer wavelength), and has a low quantum yield. Conversely, in non-polar, hydrophobic environments, such as the interior of a protein or a lipid bilayer, the emission becomes sharp, blue-shifted (shorter wavelength), and the quantum yield increases dramatically.

This solvatochromism makes dansyl derivatives powerful probes for studying biological membranes and hydrophobic binding pockets. For example, dansyl-conjugated lipids like Dansyl-DHPE can be incorporated into liposomes or cell membranes. Changes in their fluorescence can report on lipid packing, membrane fluidity, and the binding of proteins to the membrane. This approach has been used to monitor the kinetics of lipid extraction and transfer between membranes and lipid-transfer proteins.

Experimental Protocol: Monitoring Lipid Environment with Dansyl-DHPE

This protocol provides a conceptual framework for using a dansyl-labeled lipid to probe a biological membrane or protein-lipid interaction.

Materials:

  • Dansyl-DHPE (N-dansyl-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine).

  • Lipids for vesicle preparation (e.g., POPC).

  • Buffer (e.g., HEPES or PBS).

  • Extruder with polycarbonate membranes for preparing unilamellar vesicles.

  • Fluorometer or fluorescence microscope.

Procedure:

  • Vesicle Preparation: Prepare a lipid mixture of POPC (or other desired lipids) and a small mole fraction (e.g., 1-5%) of Dansyl-DHPE in chloroform.

  • Film Formation: Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of a glass vial. Further dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydration: Hydrate the lipid film with the desired buffer to form multilamellar vesicles (MLVs).

  • Extrusion: To form large unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm), subject the MLV suspension to multiple passes through an extruder fitted with a polycarbonate membrane.

  • Fluorescence Measurement:

    • Measure the baseline fluorescence emission spectrum of the Dansyl-DHPE-containing vesicles (ex: ~340 nm, em: ~450-600 nm). The emission maximum in a POPC vesicle is expected around 518 nm.

    • To study protein binding or lipid transfer, add the protein of interest or acceptor vesicles to the solution.

    • Record fluorescence spectra over time. A blue shift in the emission maximum (e.g., towards 484 nm) and an increase in intensity would indicate the transfer of Dansyl-DHPE from the polar lipid-water interface to a more hydrophobic environment, such as a protein's binding pocket.

Visualization: Environmental Sensitivity of Dansyl Probes

EnvironmentalSensitivity Dansyl Dansyl Probe Polar Polar / Aqueous Environment (e.g., Cytosol, Buffer) Dansyl->Polar Placed in NonPolar Non-Polar / Hydrophobic Env. (e.g., Lipid Bilayer, Protein Core) Dansyl->NonPolar Placed in PolarResult Result: • Red-Shifted Emission (>520 nm) • Low Quantum Yield Polar->PolarResult NonPolarResult Result: • Blue-Shifted Emission (<500 nm) • High Quantum Yield NonPolar->NonPolarResult

Caption: Effect of environmental polarity on dansyl fluorescence.

N-Terminal Protein Sequencing: A Detailed Guide to the Dansyl-Edman Method

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal protein sequencing is a cornerstone technique in proteomics and protein characterization, providing fundamental information about a protein's identity, structure, and function. The precise order of amino acids at the N-terminus is critical for understanding protein maturation, identifying post-translational modifications, and ensuring the quality and consistency of biopharmaceutical products.[1][2] Among the various methods developed for this purpose, the Dansyl-Edman method stands out as a highly sensitive and classic approach for stepwise determination of the N-terminal amino acid sequence.[3][4]

This document provides a comprehensive overview of the Dansyl-Edman method, including its underlying principles, detailed experimental protocols, and applications in research and drug development.

Principle of the Dansyl-Edman Method

The Dansyl-Edman method is a powerful protein sequencing technique that combines the stepwise degradation of amino acids from the N-terminus of a peptide, known as the Edman degradation, with the high-sensitivity fluorescence detection of dansylated amino acids.[3][4] The core of this method lies in a cyclical process that sequentially removes one amino acid at a time from the free amino-terminus of a polypeptide chain.[5]

The process begins with the reaction of the N-terminal amino acid with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[6][7] Subsequently, under acidic conditions, the derivatized N-terminal amino acid is cleaved from the peptide chain as a thiazolinone derivative.[6][8]

Herein lies the key distinction of the Dansyl-Edman method from the direct Edman degradation. Instead of converting the unstable thiazolinone derivative into a more stable phenylthiohydantoin (PTH) derivative for identification, a small aliquot of the remaining peptide is taken after each Edman cycle.[3][4] The newly exposed N-terminal amino acid of this peptide aliquot is then reacted with dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride).[8][9]

This reaction yields a highly fluorescent dansyl-amino acid derivative, which is then identified using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[8][10] The high fluorescence of the dansyl group allows for the detection of minute quantities of amino acids, making this method exceptionally sensitive.[11] The cycle of Edman degradation followed by dansylation and identification is repeated to determine the sequence of amino acids from the N-terminus.

Applications in Research and Drug Development

N-terminal sequencing is an indispensable tool in various stages of research and drug development:

  • Protein Identification and Characterization: Determining the N-terminal sequence of a novel or purified protein is a crucial step in its identification and characterization.[1][12]

  • Quality Control of Biopharmaceuticals: For protein-based drugs, confirming the integrity of the N-terminus is a regulatory requirement to ensure product consistency, purity, and safety.[1]

  • Analysis of Post-Translational Modifications: The N-terminus of a protein is a frequent site of post-translational modifications such as acetylation, formylation, and methylation. N-terminal sequencing can help identify these modifications, which can significantly impact protein function.

  • Signal Peptide Cleavage Site Determination: Many proteins are synthesized with an N-terminal signal peptide that is cleaved off during maturation. N-terminal sequencing can precisely identify the cleavage site, providing insights into protein processing and localization.[1]

  • Drug Target Validation: Understanding the structure of a drug target is essential for rational drug design. N-terminal sequencing can contribute to the structural elucidation of target proteins.[1]

Quantitative Data Summary

The efficiency and sensitivity of the Dansyl-Edman method are critical parameters for successful protein sequencing. The following table summarizes key quantitative data associated with this technique.

ParameterTypical Value/RangeNotes
Sample Requirement 10-100 picomolesThe high sensitivity of dansyl detection allows for sequencing of small amounts of protein.[8]
Sequencing Length Up to 30 amino acidsThe cumulative effect of incomplete reactions at each cycle limits the practical sequencing length.[13]
Cycle Efficiency >95%Refers to the percentage of peptides that successfully undergo the coupling and cleavage reactions in a single cycle.
Detection Limit Low picomole to femtomole rangeThe fluorescence of dansyl-amino acids provides a significant sensitivity advantage over PTH-amino acid detection.[14]
Time per Cycle ~1-2 hoursThe manual nature of the dansyl-Edman method makes it more time-consuming than automated sequencers.[15]

Experimental Protocols

Protocol 1: N-Terminal Sequencing via the Dansyl-Edman Method

This protocol outlines the cyclical process of Edman degradation followed by dansylation for N-terminal sequencing.

Materials:

  • Purified peptide or protein sample (10-100 pmol)

  • Phenylisothiocyanate (PITC)

  • Pyridine

  • Trifluoroacetic acid (TFA)

  • Heptane

  • Ethyl acetate

  • Dansyl chloride solution (5 mg/mL in acetone)

  • Sodium bicarbonate solution (0.2 M)

  • 6 M Hydrochloric acid (HCl)

  • Thin-layer chromatography (TLC) plates (polyamide) or HPLC system

  • Dansyl-amino acid standards

Procedure:

Step 1: Edman Degradation - Coupling Reaction

  • Dissolve the peptide sample in a suitable buffer (e.g., 50% aqueous pyridine).

  • Add PITC to the sample in a 1:1 ratio with the buffer.

  • Incubate the reaction mixture at 45-55°C for 30 minutes to form the PTC-peptide.

  • Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.

Step 2: Edman Degradation - Cleavage Reaction

  • Add anhydrous TFA to the dried PTC-peptide.

  • Incubate at 45-55°C for 10 minutes to cleave the N-terminal amino acid as a thiazolinone derivative.

  • Dry the sample completely.

Step 3: Extraction of the Thiazolinone Derivative

  • Resuspend the dried sample in a small volume of water.

  • Extract the thiazolinone derivative with an organic solvent such as heptane:ethyl acetate (2:1).

  • Carefully remove and discard the organic phase containing the thiazolinone derivative. The remaining peptide is in the aqueous phase.

Step 4: Sampling for Dansylation

  • Take a small aliquot (e.g., 5-10%) of the aqueous peptide solution for N-terminal analysis.

  • The remaining peptide solution is dried and subjected to the next cycle of Edman degradation (repeat steps 1-3).

Step 5: Dansylation of the N-Terminal Amino Acid

  • To the aliquot from Step 4, add an equal volume of 0.2 M sodium bicarbonate solution to adjust the pH to ~9.5.

  • Add two volumes of dansyl chloride solution.

  • Incubate at 37-45°C for 30-60 minutes.

  • Dry the sample.

Step 6: Hydrolysis

  • Add 100 µL of 6 M HCl to the dried dansylated peptide.

  • Seal the tube under vacuum and incubate at 105-110°C for 12-16 hours to hydrolyze the peptide bonds.

  • Dry the sample to remove the HCl.

Step 7: Identification of the Dansyl-Amino Acid

  • Resuspend the dried sample in a small volume of 50% ethanol.

  • Spot the sample onto a polyamide TLC plate alongside dansyl-amino acid standards.

  • Develop the chromatogram in appropriate solvents (e.g., a two-dimensional system using formic acid:water and then benzene:acetic acid).

  • Alternatively, analyze the sample by reverse-phase HPLC, comparing the retention time to that of known standards.[7][10]

  • Visualize the fluorescent dansyl-amino acid under UV light.

Protocol 2: Identification of Dansyl-Amino Acids by Thin-Layer Chromatography

Materials:

  • Hydrolyzed dansylated sample

  • Dansyl-amino acid standards

  • Polyamide TLC plates

  • Chromatography tanks

  • TLC Solvent System 1: 1.5% (v/v) formic acid in water

  • TLC Solvent System 2: Benzene:acetic acid (9:1, v/v)

  • UV lamp

Procedure:

  • On a polyamide TLC plate, lightly mark an origin with a pencil.

  • Spot a small amount of the resuspended hydrolyzed sample and the individual dansyl-amino acid standards at the origin.

  • Allow the spots to dry completely.

  • Place the TLC plate in a chromatography tank containing Solvent System 1 and allow the solvent to ascend to the top of the plate.

  • Remove the plate and dry it thoroughly.

  • Rotate the plate 90 degrees and place it in a second chromatography tank containing Solvent System 2.

  • Allow the solvent to ascend to the top of the plate.

  • Remove the plate and dry it completely.

  • Visualize the fluorescent spots under a UV lamp and compare the position of the unknown spot with the standards to identify the N-terminal amino acid.

Diagrams

experimental_workflow start Start with Purified Peptide edman_coupling Step 1: Edman Coupling (PITC, alkaline pH) start->edman_coupling edman_cleavage Step 2: Edman Cleavage (TFA, anhydrous) edman_coupling->edman_cleavage extraction Step 3: Extraction (Discard Thiazolinone) edman_cleavage->extraction sampling Step 4: Sample Aliquot (5-10% of peptide) extraction->sampling remaining_peptide Remaining Peptide (90-95%) sampling->remaining_peptide to next cycle dansylation Step 5: Dansylation (Dansyl Chloride, alkaline pH) sampling->dansylation next_cycle Next Edman Cycle remaining_peptide->next_cycle hydrolysis Step 6: Acid Hydrolysis (6M HCl) dansylation->hydrolysis identification Step 7: Identification (TLC or HPLC) hydrolysis->identification end Sequence Determined identification->end after multiple cycles next_cycle->edman_coupling

Caption: Experimental workflow of the Dansyl-Edman method.

dansylation_reaction cluster_reactants Reactants cluster_product Product cluster_hydrolysis Hydrolysis peptide Peptide with N-terminal Amino Acid (AA1) dansyl_peptide Dansyl-Peptide peptide->dansyl_peptide + Dansyl Chloride (alkaline pH) dansyl_cl Dansyl Chloride dansyl_cl->dansyl_peptide hydrolyzed_products Dansyl-AA1 + Free Amino Acids dansyl_peptide->hydrolyzed_products Acid Hydrolysis (6M HCl)

Caption: Chemical reaction of dansylation and subsequent hydrolysis.

Limitations and Troubleshooting

While highly sensitive, the Dansyl-Edman method has several limitations and potential challenges:

  • Blocked N-termini: If the N-terminal amino group is chemically modified (e.g., acetylated), it will not react with PITC, and the sequencing process will be blocked.[13]

  • Sequencing Length: The method is generally limited to sequencing the first 20-30 residues due to the cumulative effects of incomplete reactions and sample loss at each cycle.[16]

  • Sample Purity: The presence of contaminating proteins can interfere with the sequencing results, leading to ambiguous data. High sample purity is crucial.[3]

  • Incomplete Reactions: Incomplete coupling or cleavage reactions can lead to "preview" sequences (signal from the next cycle appearing in the current cycle) and a decrease in signal intensity over subsequent cycles.[13]

  • Data Interpretation: The identification of some dansyl-amino acids can be challenging due to similar chromatographic properties. Careful comparison with standards is essential.[3]

Troubleshooting Common Issues:

ProblemPossible CauseSuggested Solution
No sequence obtained N-terminus is blocked.Use mass spectrometry to check for modifications. If possible, use chemical or enzymatic methods to de-block the N-terminus.
Low signal intensity Insufficient sample quantity; Incomplete reaction; Sample loss during extraction.Increase the starting amount of protein. Optimize reaction conditions (pH, temperature, time). Be careful during the extraction steps to minimize loss of the aqueous phase.
Ambiguous spots on TLC Co-migration of dansyl-amino acids; Presence of contaminants.Use a two-dimensional TLC system with different solvent systems. Ensure high sample purity before starting the sequencing.
"Preview" of next amino acid Incomplete cleavage reaction.Ensure the TFA is anhydrous and optimize the cleavage time and temperature.

By understanding the principles, following detailed protocols, and being aware of the potential limitations, researchers can effectively utilize the Dansyl-Edman method for high-sensitivity N-terminal protein sequencing in a variety of research and drug development applications.

References

Application Notes and Protocols: Staining and Visualizing Proteins in Polyacrylamide Gels with Dansyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is a versatile fluorescent reagent used for labeling proteins and peptides.[1] It reacts with primary and secondary amino groups, such as the N-terminal α-amino group and the ε-amino group of lysine residues, to produce stable, intensely fluorescent blue to blue-green sulfonamide adducts.[1][2] This property makes it a valuable tool for the sensitive detection of proteins in polyacrylamide gels, both pre- and post-electrophoresis. Dansyl chloride itself is non-fluorescent and only becomes fluorescent after reacting with amines, which minimizes background interference.[2] The fluorescence of the resulting dansyl-protein conjugates is sensitive to the local environment, providing potential insights into protein conformation, folding, and dynamics.[1][2]

Principle of the Method

The core of the technique is the dansylation reaction, where the sulfonyl chloride group of dansyl chloride covalently binds to the unprotonated primary and secondary amino groups of a protein. This reaction is favored at alkaline pH conditions (typically pH 9.5-9.8), which ensures that the target amino groups are in their nucleophilic, unprotonated state.[3][4] The resulting dansyl-protein conjugate is highly fluorescent when excited by ultraviolet (UV) light, allowing for sensitive visualization. The bond formed is stable and can withstand subsequent steps like acid hydrolysis, a property utilized in N-terminal amino acid analysis.[5][6]

cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions DansylCl Dansyl Chloride (Non-fluorescent) DansylProtein Dansylated Protein (Fluorescent Adduct) DansylCl->DansylProtein + Protein Protein Protein (with Primary Amines, e.g., Lysine, N-terminus) HCl HCl Condition Alkaline pH (pH 9.5-9.8) G node_prep 1. Sample Preparation Dissolve protein in borate buffer. node_reduce 2. Reduction Add DTT, boil for 1.5 min. node_prep->node_reduce node_alkylate 3. Alkylation Add iodoacetamide, heat at 100°C. node_reduce->node_alkylate node_dansyl 4. Dansylation Add Dansyl Chloride (5 mg/ml in acetone). Incubate 5 min at 75°C. node_alkylate->node_dansyl node_load 5. Electrophoresis Load an aliquot onto the gel. node_dansyl->node_load node_visualize 6. Visualization Examine gel under midrange UV light. node_load->node_visualize G node_elec 1. Electrophoresis Run proteins on a polyacrylamide gel. node_fix 2. Fixing (Optional) Fix gel in methanol/acetic acid solution. node_elec->node_fix node_stain 3. Staining Incubate gel in Dansyl Chloride solution (in acetone/carbonate buffer). node_fix->node_stain node_wash 4. Washing Wash gel to remove excess unbound dye. node_stain->node_wash node_visualize 5. Visualization Examine gel under UV light. node_wash->node_visualize

References

Troubleshooting & Optimization

Methods for removing unconjugated dansyl labeling reagent

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dansyl labeling reagents.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to remove excess unconjugated dansyl chloride after my labeling reaction?

The most immediate and crucial step after the labeling reaction is to "quench" the reaction. This involves adding a quenching agent that reacts with the excess, highly reactive dansyl chloride, converting it into a more stable, non-reactive compound.[1] This prevents further, non-specific labeling of your target molecule and other components in the reaction mixture.

Q2: What are the common quenching agents for dansyl chloride reactions?

Commonly used quenching agents include:

  • Ammonium acetate: This is a frequently used quenching agent.[2][3]

  • Ammonium hydroxide: While effective, it can produce large amounts of dansyl-amide, which may interfere with the chromatographic separation of certain dansylated amino acids, such as dansyl-glycine.[1]

  • Pyridine: An advantage of using pyridine is that it does not produce a dansylated quencher, and it rapidly stops the labeling reaction, which can help prevent the decomposition of already dansylated amino acids.[1]

Q3: My protein has been labeled. What methods can I use to remove the quenched dansyl chloride and other small molecule byproducts?

Several methods are available to separate your labeled protein from the excess reagent and byproducts, primarily based on size exclusion or differential affinity. These include:

  • Centrifugal Filtration: This is a rapid method that uses a membrane with a specific molecular weight cutoff (MWCO) to separate the larger labeled protein from the smaller, unconjugated dansyl chloride and its byproducts.[4]

  • Gel Filtration Chromatography (Desalting): This technique separates molecules based on their size. Your larger, labeled protein will pass through the column more quickly than the smaller, unconjugated reagent and its derivatives.[5][6]

  • Dialysis: This method involves placing your sample in a dialysis bag with a specific MWCO and dialyzing it against a large volume of buffer. The smaller, unwanted molecules will diffuse out of the bag, leaving your purified, labeled protein inside.[2]

Q4: I am working with small molecules, not proteins. How can I purify my dansylated compound?

For smaller molecules, chromatographic techniques are generally more suitable for purification:

  • Solid-Phase Extraction (SPE): SPE can be used to effectively clean up a sample by retaining the analyte of interest on a solid support while the unconjugated reagent and other impurities are washed away.[7][8][9] The purified compound is then eluted with a different solvent.

  • Thin-Layer Chromatography (TLC): Analytical TLC can be used to identify your dansylated product.[7][10] For purification, preparative TLC can be employed to separate the desired compound from unreacted dansyl chloride and its hydrolysis product, dansyl sulfonic acid.[11][12]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating dansylated compounds.[1] The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

Troubleshooting Guides

Problem: After quenching and purification, I still see a significant amount of a fluorescent byproduct in my final sample.

  • Possible Cause 1: Incomplete Quenching. The amount of quenching agent may have been insufficient to react with all the excess dansyl chloride.

    • Solution: Increase the molar excess of the quenching agent. Ensure thorough mixing and adequate reaction time for the quenching step.

  • Possible Cause 2: Hydrolysis of Dansyl Chloride. Dansyl chloride can hydrolyze in aqueous solutions to form dansyl sulfonic acid (dansic acid), which is also fluorescent.[1][2]

    • Solution: Optimize your labeling conditions to minimize hydrolysis. This can include controlling the pH and temperature.[2] Ensure your purification method is effective at removing this byproduct. For example, the separation of dansyl sulfonic acid from your product can be optimized in HPLC by adjusting the gradient.

  • Possible Cause 3: Inefficient Purification. The chosen purification method may not be optimal for separating the specific byproducts from your labeled molecule.

    • Solution: If using centrifugal filtration or dialysis, ensure the MWCO is appropriate. For chromatographic methods like gel filtration, SPE, or HPLC, optimize the column type, mobile phase, and gradient to achieve better separation.

Problem: My labeled protein appears to have precipitated after the removal of unconjugated dansyl chloride.

  • Possible Cause: Changes in Buffer Composition or pH. The removal of the labeling reaction buffer and the introduction of a new buffer during purification might have shifted the pH or ionic strength to a point where your protein is no longer soluble.

    • Solution: Ensure that the buffer used during purification is one in which your protein is known to be stable and soluble. It is often recommended to perform buffer exchange into a suitable storage buffer.[5]

Data Summary

MethodPrincipleTypical ApplicationAdvantagesDisadvantages
Quenching Chemical reactionInitial step for all applicationsStops the labeling reaction, prevents non-specific labelingChoice of quencher can affect downstream analysis[1]
Centrifugal Filtration Size exclusionProteins, MacromoleculesFast, simpleMembrane can bind some proteins, potential for sample loss[4]
Gel Filtration Size exclusionProteins, MacromoleculesGentle, effective for buffer exchangeCan lead to sample dilution[5][6]
Dialysis Size exclusionProteins, MacromoleculesGentle, can handle large volumesTime-consuming
Solid-Phase Extraction Differential affinitySmall molecules, PeptidesHigh recovery, can concentrate the sampleMethod development may be required[9]
Thin-Layer Chromatography Adsorption/PartitionSmall molecules, PeptidesInexpensive, good for analytical checksLimited sample capacity for preparative work[12]
HPLC Adsorption/PartitionSmall molecules, PeptidesHigh resolution, quantifiableRequires specialized equipment

Experimental Workflows

Below are generalized workflows for common methods used to remove unconjugated dansyl labeling reagent.

G cluster_0 Protein Purification Workflow A Dansylation Reaction Mixture (Labeled Protein + Excess Dansyl-Cl) B Add Quenching Agent (e.g., Ammonium Acetate) A->B C Quenched Reaction Mixture B->C D Size-Exclusion Method (Centrifugal Filtration, Gel Filtration, or Dialysis) C->D E Purified Labeled Protein D->E Collect High MW Fraction F Unconjugated Dansyl Derivatives (Waste) D->F Discard Low MW Fraction

Caption: Workflow for removing unconjugated dansyl reagent from labeled proteins.

G cluster_1 Small Molecule Purification Workflow (SPE) A Dansylation Reaction Mixture (Labeled Molecule + Excess Dansyl-Cl) C Load Sample onto Cartridge A->C B Condition SPE Cartridge B->C D Wash Cartridge (Remove Unconjugated Reagent) C->D E Elute Labeled Molecule D->E G Unconjugated Dansyl Derivatives (Waste) D->G Collect Wash F Purified Labeled Molecule E->F Collect Eluate

Caption: Workflow for purifying dansylated small molecules using Solid-Phase Extraction.

References

Reducing high background fluorescence in cell imaging with dansyl probes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of dansyl probes in cellular imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on reducing high background fluorescence.

Troubleshooting Guides

High background fluorescence can obscure your signal and compromise the quality of your imaging data. Below are common issues and step-by-step solutions to help you achieve a clear and strong signal-to-noise ratio.

Issue 1: High background fluorescence across the entire image.

Question: My entire field of view has a high fluorescent background, making it difficult to distinguish my cells. What are the likely causes and how can I fix this?

Answer:

High background across the entire image is often due to issues with the probe concentration, washing steps, or autofluorescence from the media or imaging vessel.

Potential Causes and Solutions:

  • Excess Probe Concentration: Using too high a concentration of your dansyl probe is a common cause of high background.

    • Solution: Perform a concentration titration to determine the optimal probe concentration for your specific cell type and experimental conditions. Start with a low concentration and incrementally increase it to find the best balance between signal intensity and background noise.[1][2]

  • Insufficient Washing: Inadequate washing after probe incubation will leave unbound probe in the imaging medium, contributing to background fluorescence.

    • Solution: Increase the number and/or duration of your wash steps after probe incubation. Use a buffered saline solution like PBS to wash the cells 2-3 times.[3]

  • Autofluorescence of Media or Vessel: Phenol red and other components in cell culture media can be fluorescent. Additionally, plastic-bottom imaging dishes are known to have higher autofluorescence compared to glass-bottom dishes.[3]

    • Solution: For live-cell imaging, switch to a phenol red-free medium or an optically clear buffered saline solution during imaging.[4] If possible, use glass-bottom dishes or chamber slides for your experiments.[3]

  • Hydrolysis of Dansyl Chloride: If you are using dansyl chloride, it can hydrolyze in aqueous environments to form dansyl acid, which is also fluorescent and can contribute to background.[1]

    • Solution: Prepare your dansyl chloride solution fresh before each experiment. Minimize the time the probe is in an aqueous solution before being added to the cells.

Issue 2: Non-specific binding of the dansyl probe to cellular components.

Question: I am observing fluorescent signal in cellular compartments where my target is not located. How can I reduce this non-specific binding?

Answer:

Non-specific binding occurs when the dansyl probe interacts with cellular components other than your target. This can be due to hydrophobic interactions, charge-based interactions, or probe aggregation.

Potential Causes and Solutions:

  • Hydrophobic Interactions: The dansyl group is hydrophobic and can non-specifically bind to lipids and other hydrophobic regions within the cell.

    • Solution: Consider adding a small amount of a non-ionic surfactant, like Tween-20, to your wash buffer to help remove non-specifically bound probe. You can also try adding a blocking agent like bovine serum albumin (BSA) to your incubation buffer to reduce non-specific binding sites.[2]

  • Probe Aggregation: At higher concentrations, dansyl probes can form aggregates that can bind non-specifically to cells.

    • Solution: Ensure your probe is fully dissolved in the working solution. You may need to prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it to the final working concentration in your aqueous buffer. Avoid repeated freeze-thaw cycles of the stock solution.[5]

  • Inappropriate pH of Buffers: The charge of both the probe and cellular components can be influenced by the pH of the buffers used, potentially leading to non-specific electrostatic interactions.[2]

    • Solution: Optimize the pH of your incubation and wash buffers. Ensure the pH is appropriate for both your probe and the biological system you are studying.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for dansyl probes in cell imaging?

A1: The optimal concentration can vary significantly depending on the specific dansyl probe, cell type, and target. A general recommendation is to perform a titration series starting from a low concentration (e.g., 0.1 µM) up to a higher concentration (e.g., 10 µM) to determine the best signal-to-noise ratio for your experiment.[5]

Q2: How can I minimize photobleaching of my dansyl probe?

A2: Photobleaching is the photochemical destruction of the fluorophore, leading to a decrease in signal intensity over time.[6] To minimize photobleaching, you can:

  • Reduce the intensity of the excitation light.

  • Minimize the duration of exposure to the excitation light.

  • Use an antifade mounting medium for fixed cells.

  • Choose a dansyl probe with higher photostability if available.

Q3: What are the main sources of autofluorescence in cell imaging?

A3: Autofluorescence is the natural fluorescence emitted by certain biological structures. Common sources include:

  • Endogenous Molecules: Molecules like NADH, riboflavins, and collagen can fluoresce, particularly when excited with UV or blue light.[7]

  • Fixatives: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce fluorescence.[7]

  • Cell Culture Medium: Components like phenol red and serum in the medium can be fluorescent.[3]

Q4: Should I use live-cell or fixed-cell imaging with dansyl probes?

A4: The choice between live and fixed-cell imaging depends on your experimental goals. Live-cell imaging allows for the study of dynamic cellular processes in real-time.[4] However, fixation can sometimes improve signal preservation and allow for longer imaging times. Be aware that fixation can sometimes alter the cellular environment and potentially affect the fluorescence of environmentally sensitive probes like dansyls.

Data Presentation

Optimizing the parameters of your staining protocol is crucial for achieving a high signal-to-noise ratio. The following table provides recommended ranges for key parameters when using dansyl probes for cell imaging. It is important to empirically determine the optimal conditions for your specific experimental setup.

ParameterRecommended Range for OptimizationRationale
Probe Concentration 0.1 - 10 µMTo find the optimal balance between specific signal and background fluorescence.[5]
Incubation Time 15 - 60 minutesShorter times can reduce non-specific uptake, while longer times may be needed for sufficient labeling of the target.
Incubation Temperature Room Temperature to 37°C37°C is often used for live-cell imaging to maintain physiological conditions.
Number of Wash Steps 2 - 4 timesTo effectively remove unbound probe and reduce background.[3]
Wash Duration 5 - 15 minutes per washLonger washes can help to reduce non-specific binding.
Wash Buffer PBS or HBSSIsotonic buffers that are gentle on cells.
Wash Buffer Additives 0.05% Tween-20 or 1% BSATo reduce non-specific binding due to hydrophobic and charge-based interactions.[2]

Experimental Protocols

Key Experiment: Staining of Live Cultured Cells with a Dansyl Probe

This protocol provides a general guideline for staining live cultured cells with a generic dansyl probe. Optimization of probe concentration, incubation time, and washing steps is highly recommended.

Materials:

  • Cultured cells grown on glass-bottom imaging dishes or chamber slides

  • Dansyl probe stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Preparation:

    • Seed cells onto glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

  • Preparation of Staining Solution:

    • Prepare the staining solution by diluting the dansyl probe stock solution to the desired final concentration (e.g., 1 µM) in pre-warmed (37°C) live-cell imaging medium.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C in a CO2 incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with pre-warmed live-cell imaging medium for 5 minutes each to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter set for the dansyl probe (typically excitation in the UV range, ~340 nm, and emission in the green-yellow range, ~520 nm).[8]

Visualizations

Troubleshooting Workflow for High Background Fluorescence

This workflow provides a logical sequence of steps to diagnose and resolve high background fluorescence when using dansyl probes.

TroubleshootingWorkflow start High Background Fluorescence Observed check_autofluorescence Control: Image unstained cells Is there high background? start->check_autofluorescence autofluorescence_source Source is Autofluorescence check_autofluorescence->autofluorescence_source Yes check_probe_concentration Titrate probe concentration Does lower concentration reduce background? check_autofluorescence->check_probe_concentration No reduce_autofluorescence Solutions: - Use phenol red-free media - Use glass-bottom dishes - Consider spectral unmixing autofluorescence_source->reduce_autofluorescence end Problem Resolved reduce_autofluorescence->end optimize_concentration Optimize Probe Concentration check_probe_concentration->optimize_concentration Yes check_washing Optimize washing steps (increase number/duration) Is background reduced? check_probe_concentration->check_washing No optimize_concentration->end optimize_washing Implement optimized washing protocol check_washing->optimize_washing Yes check_nonspecific_binding Issue likely non-specific binding check_washing->check_nonspecific_binding No optimize_washing->end reduce_nonspecific_binding Solutions: - Add BSA or Tween-20 to buffers - Optimize buffer pH - Ensure probe is not aggregated check_nonspecific_binding->reduce_nonspecific_binding reduce_nonspecific_binding->end

A step-by-step workflow for troubleshooting high background fluorescence.
Sources of Background Fluorescence in Cell Imaging

This diagram illustrates the various factors that can contribute to high background fluorescence in your imaging experiments.

BackgroundSources cluster_sample Sample-Related cluster_reagents Reagent-Related cluster_experimental Experimental Setup background High Background Fluorescence autofluorescence Autofluorescence (e.g., NADH, flavins) background->autofluorescence nonspecific_binding Non-specific Probe Binding (hydrophobic, electrostatic) background->nonspecific_binding probe_aggregation Probe Aggregation background->probe_aggregation excess_probe Excess Unbound Probe background->excess_probe probe_hydrolysis Probe Hydrolysis (e.g., Dansyl Chloride) background->probe_hydrolysis media_fluorescence Fluorescent Media Components (e.g., Phenol Red, Serum) background->media_fluorescence vessel_fluorescence Imaging Vessel Fluorescence (e.g., Plastic) background->vessel_fluorescence improper_filters Incorrect Filter Sets background->improper_filters

Key contributors to high background fluorescence in cell imaging.

References

Technical Support Center: Preventing Aggregation of Dansyl-Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of dansyl-labeled proteins during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of dansyl-labeled protein aggregation?

A1: Aggregation of dansyl-labeled proteins can be triggered by a combination of factors. The labeling process itself can be a source of instability. Dansyl chloride is typically dissolved in an organic solvent, and the introduction of this solvent can alter the polarity of the protein solution, potentially leading to conformational changes and aggregation.[1] Furthermore, the optimal conditions for dansylation often involve a high pH (around 9.5), which can be detrimental to the stability of some proteins.[1] Beyond the labeling reaction, other common causes of protein aggregation in general include:

  • High Protein Concentration: Increased intermolecular interactions at high concentrations can promote aggregation.[2]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer play a crucial role in protein stability.

  • Temperature Stress: Both elevated temperatures and freeze-thaw cycles can induce unfolding and subsequent aggregation.[2]

  • Oxidation: Cysteine residues can form intermolecular disulfide bonds, leading to aggregation.[2]

  • Hydrophobic Interactions: The dansyl group itself is hydrophobic and can increase the propensity for hydrophobic interactions between labeled protein molecules.

Q2: How can I optimize the dansyl labeling protocol to minimize aggregation?

A2: To minimize aggregation during labeling, a careful balance must be struck between labeling efficiency and protein stability. Consider the following optimizations:

  • pH: While a pH of 9.5 is often cited for efficient labeling of primary amines, it's crucial to assess your protein's stability at this pH.[1] If your protein is unstable, consider performing the reaction at a lower pH (e.g., 7.0-8.0), even if it requires a longer incubation time or a higher concentration of dansyl chloride.[1]

  • Organic Solvent: Use the minimal amount of organic solvent (e.g., acetonitrile or acetone) required to dissolve the dansyl chloride. It is advisable to test the protein's tolerance to the organic solvent beforehand.[1]

  • Temperature: While some protocols suggest elevated temperatures to speed up the reaction, performing the labeling at a lower temperature (e.g., 4°C or room temperature) can help maintain the protein's native structure.[1]

  • Reaction Time: Limit the duration of the labeling reaction. Shorter incubation times, especially at higher pH, can reduce the protein's exposure to potentially destabilizing conditions.[1]

Q3: What buffer additives can I use to prevent the aggregation of my dansyl-labeled protein?

A3: Several types of additives can be incorporated into your buffers to enhance the solubility and stability of your labeled protein:

  • Reducing Agents: To prevent the formation of intermolecular disulfide bonds, include reducing agents like dithiothreitol (DTT) or β-mercaptoethanol in your buffers.[3]

  • Osmolytes: Sugars (e.g., sucrose, trehalose) and polyols (e.g., glycerol) can stabilize proteins by promoting a more compact, native conformation.[2][4]

  • Amino Acids: Arginine and glutamic acid, often used in combination, can suppress aggregation by interacting with both charged and hydrophobic regions on the protein surface.[2][5]

  • Detergents: Low concentrations of non-denaturing detergents (e.g., Tween 20, CHAPS) can help to solubilize proteins and prevent aggregation driven by hydrophobic interactions.

  • Excipients: Various excipients are known to stabilize protein formulations. Their effects can be complex, either protecting the protein's conformation or, in some cases, accelerating aggregation under certain stresses.[1][4][5][6]

Troubleshooting Guides

Issue 1: Visible precipitation or turbidity after dansyl labeling.

This indicates significant protein aggregation. The following workflow can help you troubleshoot this issue.

A Visible Precipitation Observed B Step 1: Optimize Labeling Conditions A->B C Lower pH of Labeling Reaction B->C D Reduce Organic Solvent Concentration B->D E Decrease Labeling Temperature B->E F Step 2: Modify Buffer Composition C->F D->F E->F G Add Stabilizing Excipients (e.g., Sugars, Glycerol) F->G H Incorporate Reducing Agents (e.g., DTT) F->H I Include Amino Acids (e.g., Arginine) F->I J Step 3: Assess Protein Concentration G->J H->J I->J K Reduce Protein Concentration During Labeling J->K L Step 4: Analyze with DLS or SEC K->L M Confirm Presence and Size of Aggregates L->M

Caption: Troubleshooting workflow for visible protein aggregation.

Issue 2: No visible precipitation, but loss of protein activity or inconsistent experimental results.

This may be due to the presence of soluble aggregates.

A Suspected Soluble Aggregates B Step 1: Characterize Aggregation State A->B C Perform Dynamic Light Scattering (DLS) B->C D Run Size-Exclusion Chromatography (SEC) B->D E Step 2: Screen Buffer Conditions C->E D->E F Vary pH and Ionic Strength E->F G Test Different Stabilizing Additives E->G H Step 3: Re-evaluate Labeling Protocol F->H G->H I Test Lower Dansyl Chloride:Protein Ratio H->I J Step 4: Functional Assay I->J K Compare Activity of Labeled vs. Unlabeled Protein J->K

Caption: Workflow for addressing soluble protein aggregates.

Data Presentation

The following tables summarize the effects of various conditions and additives on protein stability and aggregation. Note that the specific effects can be protein-dependent.

Table 1: Effect of pH on Dansyl Labeling Efficiency and Protein Stability

pHRelative Labeling EfficiencyGeneral Impact on Protein Stability
6.0LowGenerally stable for most proteins, but labeling is slow.[1]
7.0ModerateGood compromise for many proteins, balancing stability and reaction rate.[1]
8.0HighIncreased labeling efficiency, but potential for instability increases.
9.5Very HighOptimal for labeling, but can induce unfolding and aggregation in sensitive proteins.[1]

Table 2: Common Additives and Their Effects on Protein Aggregation

Additive ClassExamplesTypical ConcentrationMechanism of Action
Reducing Agents DTT, β-mercaptoethanol1-10 mMPrevents oxidation of cysteine residues and formation of intermolecular disulfide bonds.[3]
Osmolytes Sucrose, Trehalose, Glycerol5-20% (w/v) or (v/v)Promotes a compact, stable protein conformation.[2][4]
Amino Acids Arginine, Glutamic Acid50-500 mMSuppresses aggregation by interacting with surface charges and hydrophobic patches.[2][5]
Detergents Tween 20, CHAPS0.01-0.1% (v/v)Reduces hydrophobic interactions between protein molecules.

Table 3: Physical Stability of a Model Protein (BSA) with Different Excipients After Spray-Drying

ExcipientMonomer Content at Day 0Monomer Content at Day 90
None87.9 ± 0.1%68.8 ± 0.1%
Trehalose91.1 ± 0.2%87.2 ± 0.3%
Mannitol90.5 ± 0.5%78.2 ± 0.5%
Leucine85.2 ± 1.4%71.5 ± 0.3%
Data adapted from a study on spray-dried BSA and may not be directly representative of all dansyl-labeled proteins in solution.[6]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Analysis

This protocol outlines the use of DLS to assess the size distribution and presence of aggregates in a dansyl-labeled protein sample.[7][8][9][10][11]

  • Sample Preparation:

    • Prepare the dansyl-labeled protein solution in the desired buffer.

    • Filter the sample through a 0.22 µm syringe filter to remove dust and large particulates.

    • Ensure the protein concentration is within the instrument's optimal range (typically 0.1-1.0 mg/mL, but this is instrument-dependent).

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.

    • Set the experimental temperature to the desired value (e.g., 25°C).

    • Enter the correct solvent viscosity and refractive index for the buffer being used.

  • Data Acquisition:

    • Carefully pipette the filtered sample into a clean, dust-free cuvette, ensuring no air bubbles are introduced.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature for at least 5 minutes.

    • Perform multiple measurements (e.g., 10-15 runs) to ensure data reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution of particles in the sample.

    • Examine the intensity distribution plot. A single, narrow peak at the expected hydrodynamic radius of the monomeric protein indicates a monodisperse, non-aggregated sample.

    • The presence of larger peaks or a high polydispersity index (PDI > 0.2) suggests the presence of aggregates.

Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Quantification

This protocol describes the use of SEC to separate and quantify monomers, dimers, and higher-order aggregates of a dansyl-labeled protein.[12][13][14][15][16][17]

  • System Preparation:

    • Equilibrate the SEC column with a filtered and degassed mobile phase (buffer) at a constant flow rate until a stable baseline is achieved. The mobile phase should be optimized for the stability of the labeled protein.

    • The use of a mobile phase containing a moderate salt concentration (e.g., 150 mM NaCl) can help to minimize non-specific interactions with the column matrix.

  • Sample Preparation:

    • Prepare the dansyl-labeled protein sample in the same mobile phase used for column equilibration.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Run:

    • Inject a defined volume of the prepared sample onto the column.

    • Monitor the elution profile using a UV detector (at 280 nm for protein and/or a wavelength suitable for the dansyl group) and/or a fluorescence detector.[13][15]

    • Larger molecules (aggregates) will elute first, followed by the monomeric protein, and then any smaller fragments.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram corresponding to the different species (aggregates, monomer).

    • Calculate the percentage of aggregates by dividing the peak area of the aggregate(s) by the total peak area of all protein species and multiplying by 100.

    • For accurate molecular weight estimation, the column should be calibrated with a set of protein standards of known molecular weight.

References

Minimizing photobleaching of dansyl fluorophore during microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of the dansyl fluorophore during microscopy experiments.

Troubleshooting Guides

Issue: Rapid photobleaching of the dansyl signal
Possible Cause Solution
High excitation light intensityReduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio.[1]
Prolonged exposure timeMinimize the duration of exposure during image acquisition. Use the microscope's shutter to block the light path when not actively imaging.[1]
Excessive oxygen in the mounting mediumUse a commercial antifade mounting medium containing oxygen scavengers or prepare a custom medium with agents like glucose oxidase.
Inherent photolability of the dansyl fluorophoreWhile dansyl is a robust fluorophore, consider alternative, more photostable dyes if photobleaching remains a significant issue under optimized conditions.
Issue: Weak or no fluorescent signal
Possible Cause Solution
Inefficient labelingOptimize the labeling protocol, including the concentration of dansyl chloride, pH of the reaction buffer, and incubation time. Dansyl chloride reacts with primary and secondary amines, and its efficiency is pH-dependent.
Incorrect filter setsEnsure that the excitation and emission filters on the microscope are appropriate for the spectral properties of the dansyl fluorophore (excitation ~335 nm, emission ~518 nm).
Low abundance of the target moleculeConsider signal amplification techniques if the target is present at low levels.
Improper storage of labeled samplesStore dansyl-labeled samples protected from light to prevent photobleaching before imaging.[1]
Suboptimal mounting mediumThe local chemical environment can influence fluorescence quantum yield. Ensure the mounting medium has a suitable refractive index and pH.
Issue: High background fluorescence
Possible Cause Solution
Unbound dansyl chlorideThoroughly wash the sample after labeling to remove any unbound fluorophore.
Autofluorescence from cells or tissueImage a control sample that has not been labeled to assess the level of autofluorescence. If significant, consider using spectral unmixing or selecting imaging channels that minimize autofluorescence.
Non-specific binding of the dansyl probeInclude appropriate blocking steps in your staining protocol to minimize non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for dansyl fluorophores?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[2] When a dansyl fluorophore is exposed to excitation light, it can enter a reactive triplet state. Interactions in this state, particularly with molecular oxygen, can lead to chemical modifications that render the fluorophore non-fluorescent. This results in a progressive decrease in signal intensity during an experiment, which can compromise image quality and the accuracy of quantitative measurements.

Q2: How can I choose the right antifade mounting medium for my dansyl-labeled samples?

A2: The choice of antifade reagent can significantly impact the photostability of your fluorophore. While specific quantitative data on the performance of various antifade reagents with the dansyl fluorophore is limited in the literature, several commercially available options are effective at reducing photobleaching for a wide range of dyes. It is recommended to empirically test a few options to find the best one for your specific application.

Antifade ReagentKey Characteristics
ProLong™ Gold A hardening mountant that provides good photobleach protection and can be stored for long periods. It is important to allow it to cure completely for optimal performance.
VECTASHIELD® A non-hardening mountant that also offers significant protection against photobleaching. In some cases, it has been reported to cause initial quenching of certain fluorophores, so testing is crucial.[3][4][5]
SlowFade™ Gold A glycerol-based, non-hardening mountant suitable for immediate viewing after mounting.[6]

Q3: What are the key parameters to optimize in my imaging setup to minimize photobleaching?

A3: To minimize photobleaching of the dansyl fluorophore, you should optimize the following imaging parameters:

  • Excitation Intensity: Use the lowest possible laser power or lamp intensity that allows for clear visualization of your target.

  • Exposure Time: Keep the exposure time as short as possible for each image acquisition.

  • Pinhole Diameter (Confocal Microscopy): While a smaller pinhole increases resolution, it also reduces the amount of emitted light reaching the detector, potentially requiring higher excitation power. Open the pinhole as much as your desired resolution allows to maximize signal detection.

  • Detector Gain and Offset: Increase the detector gain to amplify the signal rather than increasing the excitation intensity. Adjust the offset to optimize the black level of your image.

  • Acquisition Speed: Use the fastest scanning speed that provides an acceptable signal-to-noise ratio.

Q4: Are there any special considerations for live-cell imaging with dansyl fluorophores?

A4: Yes, live-cell imaging presents additional challenges due to phototoxicity, where the excitation light can damage the cells. To minimize both photobleaching and phototoxicity when imaging live cells labeled with dansyl probes:

  • Use the lowest possible light dose (a combination of intensity and duration).[7][8]

  • Utilize live-cell specific antifade reagents that are non-toxic, such as ProLong™ Live Antifade Reagent.[9]

  • Image in a controlled environment (temperature, CO2) to maintain cell health.

  • Acquire images only at essential time points to reduce the overall light exposure.

Experimental Protocols

Protocol 1: Mounting Fixed Dansyl-Labeled Cells with Antifade Reagent

This protocol provides a general procedure for mounting adherent cells grown on coverslips that have been labeled with a dansyl fluorophore.

Materials:

  • Dansyl-labeled cells on coverslips

  • Phosphate-buffered saline (PBS)

  • Antifade mounting medium (e.g., ProLong™ Gold or VECTASHIELD®)

  • Microscope slides

  • Fine-tipped forceps

  • Nail polish or sealant (for hardening mountants)

Procedure:

  • Final Washes: After the final step of your labeling protocol, wash the coverslips twice with PBS to remove any residual unbound fluorophore.

  • Remove Excess Buffer: Carefully aspirate the PBS from the coverslip. Wick away any remaining buffer by gently touching the edge of the coverslip with a laboratory wipe. Do not allow the cells to dry out completely.

  • Apply Antifade Reagent: Place a small drop (approximately 10-20 µL) of the antifade mounting medium onto a clean microscope slide.

  • Mount Coverslip: Using fine-tipped forceps, carefully invert the coverslip (cell-side down) onto the drop of mounting medium on the slide. Avoid trapping air bubbles.

  • Remove Excess Mountant (Optional): Gently press on the coverslip to squeeze out any excess mounting medium. This can be carefully wiped away from the edges of the coverslip.

  • Curing (for hardening mountants): If using a hardening mountant like ProLong™ Gold, allow the slide to cure in the dark at room temperature for at least 24 hours before imaging. This ensures the mountant reaches the optimal refractive index.

  • Sealing (Optional but Recommended): To prevent the mounting medium from drying out over time, especially for long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.

  • Storage: Store the slides flat and protected from light at 4°C.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_problem Problem Identification cluster_solutions_weak_signal Solutions for Weak Signal cluster_solutions_bleaching Solutions for Photobleaching cluster_end Outcome Start Encountering Imaging Issue (e.g., Rapid Photobleaching, Weak Signal) IsSignalWeak Is the initial signal weak? Start->IsSignalWeak IsBleachingFast Is the signal photobleaching rapidly? IsSignalWeak->IsBleachingFast No CheckLabeling Optimize Labeling Protocol (Concentration, pH, Time) IsSignalWeak->CheckLabeling Yes ReduceIntensity Decrease Excitation Intensity IsBleachingFast->ReduceIntensity Yes CheckFilters Verify Correct Filter Sets (Ex: ~335nm, Em: ~518nm) CheckLabeling->CheckFilters AmplifySignal Consider Signal Amplification (for low abundance targets) CheckFilters->AmplifySignal ImageOK Image Quality Improved AmplifySignal->ImageOK ReduceExposure Minimize Exposure Time ReduceIntensity->ReduceExposure UseAntifade Use Antifade Mounting Medium ReduceExposure->UseAntifade OptimizeImaging Optimize Imaging Parameters (Pinhole, Gain, Speed) UseAntifade->OptimizeImaging OptimizeImaging->ImageOK

Caption: Troubleshooting workflow for common issues with dansyl fluorophore imaging.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_mounting Mounting cluster_final Final Steps Start Dansyl-Labeled Cells on Coverslip Wash1 Wash with PBS (2x) Start->Wash1 Dry Remove Excess Buffer Wash1->Dry AddMountant Add Drop of Antifade Medium to Slide Dry->AddMountant MountCoverslip Invert Coverslip onto Medium AddMountant->MountCoverslip Cure Cure (if hardening) (24h in dark) MountCoverslip->Cure Seal Seal Edges Cure->Seal Image Image or Store at 4°C in Dark Seal->Image

Caption: Experimental workflow for mounting fixed dansyl-labeled cells.

References

Technical Support Center: Dansyl Chloride Amino acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during dansyl chloride amino acid analysis. The information is tailored for researchers, scientists, and drug development professionals to help navigate the complexities of this sensitive analytical technique.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most critical parameters in the dansyl chloride derivatization reaction?

A1: The efficiency and reproducibility of the dansylation reaction are highly dependent on several key parameters. Optimal conditions are crucial to ensure complete derivatization of amino acids while minimizing side reactions. The reaction is typically carried out in an aqueous-organic solvent mixture at an alkaline pH and elevated temperature.[1][2]

Q2: I'm observing a large, early-eluting peak in my chromatogram. What could this be?

A2: A prominent, early-eluting peak is often due to the hydrolysis of excess dansyl chloride, which forms dansyl sulfonic acid (Dns-OH).[3] This side reaction is favored at the high pH required for the derivatization of amino acids.[3] To minimize this, it is crucial to use a fresh dansyl chloride solution and optimize the reagent concentration.

Q3: My chromatogram shows a significant peak that is not a dansylated amino acid and it's interfering with the glycine peak. What is its origin?

A3: This interfering peak is likely dansylamide (Dns-NH2).[3] It can be formed from the decomposition of dansylated amino acids, a reaction that is exacerbated by an excess of dansyl chloride.[3] It can also be a byproduct when ammonium hydroxide is used to quench the reaction.[3][4] Consider using an alternative quenching reagent like N-ethylamine hydrochloride or pyridine to avoid this interference.[3]

Q4: Why is the fluorescence signal of my dansylated amino acids lower than expected?

A4: Low fluorescence intensity can stem from several factors:

  • Incomplete Derivatization: Ensure the pH of the reaction mixture is optimal (typically pH 9.5-10) and that the reaction is allowed to proceed for a sufficient amount of time at the recommended temperature (e.g., 38-60°C).[2]

  • Degradation of Dansyl Chloride: Dansyl chloride is unstable in aqueous solutions and can hydrolyze, reducing the amount available for derivatization.[5] It is also unstable in dimethyl sulfoxide (DMSO).[6] Always prepare fresh solutions of dansyl chloride in an appropriate solvent like acetone or acetonitrile.[2][4]

  • Degradation of Dansylated Amino Acids: Prolonged reaction times or excessive temperatures can lead to the degradation of the fluorescent derivatives.[3]

  • Fluorescence Quenching: The fluorescence of dansyl derivatives is sensitive to their environment.[6][7] Components in your sample matrix could be quenching the fluorescence. Additionally, certain metal ions can form non-fluorescent complexes with dansyl groups.[8]

Q5: I'm having trouble separating certain pairs of dansylated amino acids, such as Asp/Glu or Leu/Ile. How can I improve the resolution?

A5: Co-elution of dansylated amino acids is a common challenge in HPLC analysis. To improve resolution, you can optimize the chromatographic conditions:

  • Mobile Phase Composition: The concentration of the buffer in the mobile phase is critical for separating polar dansylated amino acids like Arg, Ser, and Thr, as well as cysteic acid from Asp and Glu.[9][10]

  • Organic Modifier: The addition of tetrahydrofuran (THF) to the mobile phase can significantly improve the resolution of Arg from Ser and Thr, NH3 from Val, and Leu from Ile and Trp.[9][10]

  • Gradient Elution: Employing a gradient elution program, where the concentration of the organic solvent is gradually increased, is often necessary to achieve a good separation of all dansylated amino acids in a single run.[2]

Experimental Protocols

Standard Dansylation Protocol for Amino Acid Analysis

This protocol provides a general procedure for the pre-column derivatization of amino acids with dansyl chloride for HPLC analysis.

  • Sample Preparation: Prepare a standard solution of amino acids or your sample in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 9.8).[4]

  • Derivatization Reagent Preparation: Prepare a fresh solution of dansyl chloride (e.g., 50 mM) in acetonitrile. This solution should be protected from light and used within 24 hours.

  • Reaction Mixture: In a microcentrifuge tube, mix your amino acid sample with the dansyl chloride solution and the carbonate buffer. A typical ratio is 1:1 for the dansyl chloride solution and the buffer.[4]

  • Incubation: Incubate the reaction mixture at an elevated temperature. Common conditions include 38°C for 90-120 minutes or 60°C for 60 minutes.[2] Some protocols suggest temperatures as high as 80°C for 30 minutes.[11]

  • Quenching: After incubation, terminate the reaction by adding a quenching reagent to consume the excess dansyl chloride.[3] Options include N-ethylamine hydrochloride or a 10% (v/v) ammonium hydroxide solution.[3][4]

  • Analysis: The derivatized sample is now ready for injection into the HPLC system for separation and detection.

Data Presentation

Table 1: Common Problems and Troubleshooting in Dansyl Chloride Amino Acid Analysis

ProblemPotential CauseRecommended Solution
Low Yield of Dansylated Amino Acids Suboptimal pH of the reaction mixture.Adjust the pH to 9.5-10 using a suitable buffer like sodium bicarbonate.[1][2]
Inactive dansyl chloride due to hydrolysis.Prepare a fresh solution of dansyl chloride in acetone or acetonitrile before each use.[2]
Insufficient reaction time or temperature.Optimize incubation time and temperature (e.g., 60°C for 60 min or 38°C for 90-120 min).[2]
Poor Resolution of Amino Acid Peaks Inadequate mobile phase composition.Adjust the concentration of the buffer and consider adding THF to the mobile phase.[9][10]
Inappropriate gradient elution profile.Optimize the gradient slope and duration to improve the separation of co-eluting peaks.[2]
Presence of Extraneous Peaks Hydrolysis of dansyl chloride (Dns-OH).Use fresh dansyl chloride and avoid prolonged exposure to aqueous conditions.[3][5]
Formation of dansylamide (Dns-NH2).Quench the reaction promptly and consider using a quenching agent other than ammonium hydroxide.[3]
Variable Peak Areas (Poor Reproducibility) Instability of dansyl chloride solution.Prepare fresh derivatization reagent daily and protect it from light.
Incomplete reaction or side reactions.Strictly control reaction parameters (pH, temperature, time) and quench the reaction consistently.[3][11]

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis sample Prepare Amino Acid Standard/Sample mix Mix Sample, Dansyl-Cl, and Buffer sample->mix dansyl Prepare Fresh Dansyl Chloride Solution dansyl->mix buffer Prepare Alkaline Buffer (pH 9.5-10) buffer->mix incubate Incubate (e.g., 60°C for 60 min) mix->incubate quench Quench Reaction incubate->quench hplc HPLC Separation & Fluorescence Detection quench->hplc data Data Analysis hplc->data

Caption: Experimental workflow for dansyl chloride amino acid analysis.

reaction_pathways cluster_main Primary Reaction cluster_side Common Side Reactions AA Amino Acid (R-NH2) DNS_AA Dansylated Amino Acid (Fluorescent) AA->DNS_AA + Dansyl-Cl (High pH) DNS_Cl Dansyl Chloride DNS_OH Dansyl Sulfonic Acid (Dns-OH) DNS_Cl->DNS_OH + H2O DNS_NH2 Dansylamide (Dns-NH2) DNS_AA->DNS_NH2 + Excess Dansyl-Cl H2O Water (H2O)

Caption: Key reaction pathways in dansyl chloride derivatization.

References

Validation & Comparative

A Head-to-Head Comparison: Dansyl Chloride vs. Fluorescein Isothiocyanate (FITC) for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical step in experimental design. This guide provides a comprehensive comparison of two widely used amine-reactive fluorescent dyes, dansyl chloride and fluorescein isothiocyanate (FITC), for the labeling of proteins. We will delve into their chemical properties, labeling mechanisms, and performance characteristics, supported by experimental data to aid in your selection process.

At a Glance: Key Differences

FeatureDansyl ChlorideFluorescein Isothiocyanate (FITC)
Reactivity Reacts with primary and secondary amines.[1]Primarily reacts with primary amines.[2]
Fluorescence Environmentally sensitive, blue-green emission.[3]Intense yellow-green emission, pH-sensitive.[2][4]
Quantum Yield Varies significantly with solvent polarity (e.g., 0.07 in water to 0.66 in dioxane for dansyl glycine).[5]High, but can be quenched at high labeling ratios.[2][6]
Photostability Generally considered to be moderately stable.Prone to photobleaching upon prolonged exposure to light.[2]
Molecular Weight 269.75 g/mol [7]389.38 g/mol [7]
Common Solvents Acetone, Acetonitrile[7]DMSO, DMF, Ethanol[4]

Chemical Properties and Labeling Mechanism

Both dansyl chloride and FITC are amine-reactive dyes that are widely used for labeling proteins. Their mechanisms of action, however, differ slightly, which can influence their suitability for specific applications.

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the primary amino groups of N-terminal amino acids and the side chains of lysine residues, as well as with secondary amines. The reaction forms a stable sulfonamide bond. This reaction is typically carried out under alkaline conditions (pH 9-10) and at elevated temperatures.

Fluorescein Isothiocyanate (FITC) contains an isothiocyanate group that reacts with primary amino groups, such as the N-terminus of a protein and the epsilon-amino group of lysine residues, to form a stable thiourea linkage.[2][8] The labeling reaction with FITC is also performed under alkaline conditions, typically at a pH between 8.5 and 9.5.[1]

cluster_dansyl Dansyl Chloride Labeling cluster_fitc FITC Labeling Dansyl Dansyl Chloride Dansyl_Protein Dansyl-Protein Conjugate (Sulfonamide bond) Dansyl->Dansyl_Protein Reacts with Protein_NH2_Dansyl Protein (Primary/Secondary Amine) Protein_NH2_Dansyl->Dansyl_Protein FITC FITC FITC_Protein FITC-Protein Conjugate (Thiourea bond) FITC->FITC_Protein Reacts with Protein_NH2_FITC Protein (Primary Amine) Protein_NH2_FITC->FITC_Protein

Figure 1. Chemical reaction pathways for protein labeling.

Performance Comparison: A Data-Driven Analysis

The performance of a fluorescent label is paramount for generating reliable and reproducible experimental data. Here, we compare dansyl chloride and FITC across several key performance metrics.

Spectroscopic Properties
ParameterDansyl ChlorideFluorescein Isothiocyanate (FITC)
Excitation Max (λex) ~330-350 nm~494 nm[9]
Emission Max (λem) ~510-550 nm (solvent dependent)~520 nm[9]
Molar Extinction Coefficient (ε) ~4,300 M⁻¹cm⁻¹ (for dansyl glycine)~70,000 - 75,000 M⁻¹cm⁻¹[10]
Quantum Yield (Φ) Highly solvent dependent (e.g., Dansyl-BSA in 2M guanidine: ~0.5)[10]High, but dependent on labeling ratio (decreases with higher ratios).[6]
Fluorescence Lifetime (τ) 10-20 ns for protein conjugates.[3]~4 ns for FITC-BSA.

Note: Spectroscopic properties can vary depending on the protein conjugate and the local environment.

Labeling Efficiency

The efficiency of the labeling reaction is a crucial factor. Studies have shown that the labeling efficiency of dansyl chloride is pH-dependent, with more robust labeling occurring at higher pH. For example, in a study with myoglobin, a distribution of 1-5 dansyl labels per protein was observed after 5 minutes at pH 9.5, while at pH 6, the labeling was more modest with 0-2 labels.[7][11]

FITC is known for its high labeling efficiency.[2] The reaction rate is also pH-dependent, with an optimal pH around 9.1 for labeling lysozyme.[12] However, at higher pH values (e.g., 11.3), the yield of the reaction can decrease due to accelerated hydrolysis of the FITC molecule.[12]

Photostability

Photostability, or the resistance to photobleaching, is a critical consideration for applications involving prolonged light exposure, such as fluorescence microscopy. FITC is known to be susceptible to photobleaching.[2] In one study, the fluorescence of FITC-stained sections faded rapidly when irradiated with UV and blue light, with a half-life of about a minute under the experimental conditions.[5] While quantitative data for the photostability of dansyl-protein conjugates is less readily available, it is generally considered to be moderately stable.

Environmental Sensitivity

A key feature of dansyl chloride is the environmental sensitivity of its fluorescence. The emission maximum and quantum yield of dansyl conjugates are highly dependent on the polarity of the local environment.[3] This property can be exploited to probe changes in protein conformation and ligand binding. FITC's fluorescence is less sensitive to the polarity of its environment but is notably pH-sensitive, with a significant decrease in fluorescence intensity in acidic conditions.[2][4]

Experimental Protocols

Detailed methodologies for protein labeling with dansyl chloride and FITC are provided below. These are generalized protocols and may require optimization for specific proteins and applications.

Dansyl Chloride Protein Labeling Protocol
  • Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary and secondary amines (e.g., phosphate buffer). Adjust the pH to 9.0-10.0.

  • Dansyl Chloride Solution: Prepare a stock solution of dansyl chloride in a solvent like acetone or acetonitrile.

  • Labeling Reaction: Add the dansyl chloride solution to the protein solution while gently stirring. A molar excess of dansyl chloride is typically used. The reaction can be carried out at room temperature or elevated temperatures (e.g., 37°C) for 1-2 hours in the dark.

  • Removal of Excess Dye: Separate the labeled protein from unreacted dansyl chloride and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

cluster_workflow Dansyl Chloride Labeling Workflow start Start protein_prep Prepare Protein (pH 9-10) start->protein_prep reaction Incubate (Dark, 1-2h) protein_prep->reaction dansyl_prep Prepare Dansyl Chloride Solution dansyl_prep->reaction purification Purify Labeled Protein (e.g., Gel Filtration) reaction->purification end End purification->end

Figure 2. Experimental workflow for dansyl chloride labeling.
Fluorescein Isothiocyanate (FITC) Protein Labeling Protocol

  • Protein Preparation: Dissolve the protein in a carbonate-bicarbonate buffer (pH 8.5-9.5) at a concentration of 2-10 mg/mL. Ensure the buffer is free of amine-containing substances.

  • FITC Solution: Prepare a fresh stock solution of FITC in anhydrous DMSO or DMF at a concentration of 1 mg/mL.

  • Labeling Reaction: Slowly add the FITC solution to the protein solution while stirring. The reaction is typically carried out for 2-8 hours at room temperature or overnight at 4°C in the dark.

  • Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer like Tris.

  • Removal of Excess Dye: Remove unreacted FITC by gel filtration or extensive dialysis against a suitable buffer (e.g., PBS).

cluster_workflow FITC Labeling Workflow start Start protein_prep Prepare Protein (pH 8.5-9.5) start->protein_prep reaction Incubate (Dark, 2-8h) protein_prep->reaction fitc_prep Prepare FITC Solution fitc_prep->reaction purification Purify Labeled Protein (e.g., Gel Filtration) reaction->purification end End purification->end

Figure 3. Experimental workflow for FITC labeling.

Conclusion: Making the Right Choice

The choice between dansyl chloride and FITC for protein labeling depends heavily on the specific experimental requirements.

Choose Dansyl Chloride when:

  • Probing conformational changes: Its environmentally sensitive fluorescence provides a powerful tool for studying protein dynamics.

  • Labeling secondary amines is desired.

  • A smaller fluorescent tag is preferred.

Choose FITC when:

  • High fluorescence intensity is the primary concern: Its high quantum yield and molar extinction coefficient make it a very bright label.

  • A simple and efficient labeling protocol is desired.

  • The experiment is not sensitive to pH fluctuations in the neutral to alkaline range.

For applications requiring high photostability, researchers may consider alternative dyes that have been developed to overcome the limitations of FITC. Ultimately, a careful consideration of the experimental goals and the properties of each dye will lead to the most successful outcome.

References

A Head-to-Head Comparison: Dansyl-X Succinimidyl Ester vs. Dansyl Chloride for Amine Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the fluorescent labeling of proteins, peptides, and other biomolecules, the choice of reagent is critical to ensure high efficiency, specificity, and stability of the resulting conjugate. Both Dansyl-X succinimidyl ester (SE) and dansyl chloride are used to label primary and secondary amines, but they possess distinct chemical properties that influence their performance in the laboratory. This guide provides a detailed comparison to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs, supported by experimental data and detailed protocols.

Dansyl-X succinimidyl ester is generally considered a superior reagent due to its higher labeling efficiency and the greater stability of the bonds it forms.[1] The succinimidyl ester moiety is highly reactive toward aliphatic primary amines, forming stable amide bonds, while being less susceptible to the competing hydrolysis reaction that affects sulfonyl chlorides like dansyl chloride.[2] Conversely, dansyl chloride, a sulfonyl chloride, readily reacts with water, which can significantly lower its labeling efficiency.[1] This instability also necessitates carefully controlled reaction conditions, typically at a higher pH, to favor the aminolysis reaction.[3]

Key Performance Characteristics: A Quantitative Comparison

The selection of a labeling reagent is often guided by specific performance metrics. The following table summarizes the key quantitative and qualitative differences between Dansyl-X succinimidyl ester and dansyl chloride.

FeatureDansyl-X Succinimidyl EsterDansyl Chloride
Reactive Group N-Hydroxysuccinimide (NHS) EsterSulfonyl Chloride
Target Groups Primarily primary aliphatic aminesPrimary and secondary amines, phenols, some thiols
Labeling Efficiency Higher conjugation efficiencyLower, due to competing hydrolysis
Optimal Reaction pH 7.5 – 8.5[2]9.5 – 10.0[3]
Hydrolysis Rate Slower hydrolysis; retains most reactivity for over an hour in aqueous solution[2]Rapid hydrolysis; completely hydrolyzed within 5 minutes in water[2]
Conjugate Stability Forms stable amide bondsForms sulfonamide bonds, which are generally stable
Excitation Max (Abs) ~333 nm~340 nm
Emission Max (Em) ~518 nm~520 nm (environmentally sensitive)[4]
Solvent Compatibility Good stability in DMF or DMSOUnstable in DMSO[4][5]

Experimental Data Insights

Experimental studies on dansyl chloride highlight its sensitivity to pH and its propensity for hydrolysis. In a study labeling myoglobin, dansylation was observed across a wide pH range, but the most robust labeling, with a distribution of 1–5 dansyl groups per protein, occurred at pH 9.5 within 5 minutes.[1] This underscores the need for alkaline conditions to achieve efficient labeling with dansyl chloride.

In contrast, succinimidyl esters like Dansyl-X SE are known to be more resistant to hydrolysis. A comparative study of a sulfonyl chloride (Texas Red-SC) and its corresponding succinimidyl ester (Texas Red-X-SE) showed that the sulfonyl chloride was completely hydrolyzed within five minutes of exposure to water, whereas the succinimidyl ester retained most of its reactivity for over an hour.[2] This significantly improved stability allows for more controlled and efficient labeling reactions at a near-neutral pH.[2]

Chemical Reaction Pathways

The fundamental difference in reactivity between the two compounds is illustrated in their reaction with a primary amine.

Reaction mechanisms for Dansyl-X SE and Dansyl Chloride.

Experimental Protocols

The following protocols provide a general framework for labeling a protein (e.g., an antibody) with either Dansyl-X succinimidyl ester or dansyl chloride. Note the key differences in buffer pH, reagent preparation, and reaction time.

Protein Preparation (Common to Both Protocols)
  • Dissolve the protein to be labeled in a suitable buffer at a concentration of 2-10 mg/mL.

  • The buffer should not contain primary amines (e.g., Tris or glycine). Phosphate-buffered saline (PBS) or bicarbonate buffer is recommended.

  • If the protein is in an incompatible buffer, dialyze it against the chosen reaction buffer.

Protocol 1: Labeling with Dansyl-X Succinimidyl Ester
  • Buffer Adjustment: Adjust the pH of the protein solution to 8.0-8.5 using a bicarbonate buffer (e.g., 1 M, pH 8.5).

  • Reagent Preparation: Immediately before use, dissolve the Dansyl-X SE in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently stirring, add the dissolved Dansyl-X SE to the protein solution. A typical starting point is a 10- to 20-fold molar excess of the dye to the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Reaction Quenching (Optional): The reaction can be stopped by adding a final concentration of 50-100 mM Tris or glycine. Incubate for an additional 15-30 minutes.

  • Purification: Remove the unreacted dye and byproducts by gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration.

Protocol 2: Labeling with Dansyl Chloride
  • Buffer Adjustment: Adjust the pH of the protein solution to 9.5-10.0 using a carbonate-bicarbonate buffer.

  • Reagent Preparation: Immediately before use, dissolve dansyl chloride in acetone or acetonitrile to a concentration of 1-5 mg/mL. Do not use DMSO.[4]

  • Labeling Reaction: While vigorously stirring, slowly add the dissolved dansyl chloride to the protein solution. A higher molar excess (e.g., 100-fold) may be required to compensate for hydrolysis.[3]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 30-60 minutes at 37°C, protected from light.

  • Purification: Due to the significant hydrolysis of dansyl chloride, purification is essential. Remove unreacted dye and dansyl hydroxide by extensive dialysis or gel filtration.

Experimental Workflow Diagram

The general workflow for protein labeling highlights the critical differences in the reaction conditions for each reagent.

cluster_dx cluster_dc start Start: Prepare Protein in Amine-Free Buffer dx_ph Adjust pH to 8.0-8.5 start->dx_ph dc_ph Adjust pH to 9.5-10.0 start->dc_ph dx_reagent Dissolve Dansyl-X SE in DMF or DMSO dx_ph->dx_reagent dx_react Incubate 1-2 hours at Room Temperature dx_reagent->dx_react quench Optional: Quench Reaction (e.g., with Tris) dx_react->quench dc_reagent Dissolve Dansyl Chloride in Acetone/Acetonitrile dc_ph->dc_reagent dc_react Incubate 1-2 hours at RT or 37°C dc_reagent->dc_react dc_react->quench purify Purify Conjugate (Gel Filtration/Dialysis) quench->purify end End: Characterize Labeled Protein purify->end

Comparative experimental workflow for protein labeling.

Conclusion

For most protein and peptide labeling applications, Dansyl-X succinimidyl ester offers significant advantages over dansyl chloride. Its superior stability in aqueous solutions leads to higher and more consistent labeling efficiencies.[1][6] The ability to perform the reaction at a lower, more protein-friendly pH (7.5-8.5) minimizes the risk of protein denaturation.[2] While dansyl chloride can be an effective labeling reagent, its high susceptibility to hydrolysis necessitates more stringent control over reaction conditions, particularly pH, and often results in lower yields and the need for more rigorous purification to remove hydrolysis byproducts.[3] Therefore, for applications demanding high efficiency, reproducibility, and mild reaction conditions, Dansyl-X succinimidyl ester is the recommended choice.

References

Validation of a Dansyl-Based High-Throughput Screening Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of high-throughput screening (HTS) for drug discovery, the selection of a robust and reliable assay is paramount. Dansyl-based assays, which utilize the environmentally sensitive fluorescence of the dansyl group, represent a versatile platform for monitoring a variety of biological processes, including enzyme activity and binding events. This guide provides an objective comparison of dansyl-based HTS assays with common alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

Principle of Dansyl-Based Assays

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a fluorescent probe that reacts with primary and secondary amines to form stable, fluorescent sulfonamide adducts. The fluorescence of these adducts is highly dependent on the polarity of their local environment; it is typically enhanced in nonpolar environments and quenched in polar, aqueous environments. This property is exploited in HTS assays to generate a signal that corresponds to a specific molecular event, such as an enzyme modifying a dansyl-labeled substrate or a dansyl-labeled ligand binding to a protein.

Performance Comparison of HTS Assay Technologies

The suitability of an assay for HTS is determined by several key performance metrics, including the Z' factor, signal-to-background (S/B) ratio, and the coefficient of variation (CV). An ideal HTS assay exhibits a Z' factor greater than 0.5, a high S/B ratio, and a low CV.

Assay TechnologyPrincipleTypical Z' FactorTypical S/B RatioTypical CV (%)AdvantagesDisadvantages
Dansyl-Based Assay Change in fluorescence intensity or polarization upon binding or enzymatic modification of a dansyl-labeled molecule.0.75 - 0.83[1]>10<10Cost-effective, versatile, sensitive to local environment changes.Susceptible to interference from fluorescent compounds, requires labeling.
Fluorescence Polarization (FP) Change in the polarization of fluorescent light when a small, labeled molecule binds to a larger molecule.0.7 - 0.92 - 10<5Homogeneous, no separation steps required, good for binding assays.Lower signal window, can be affected by light scattering compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Energy transfer between a donor and acceptor fluorophore when in close proximity, with time-resolved detection to reduce background.0.7 - 0.95 - 20<10Homogeneous, high sensitivity, reduced background fluorescence.Requires specific labeling with donor-acceptor pairs, potential for compound interference.
Luminescence-Based Assays Light production from a chemical reaction, often enzymatic (e.g., luciferase).>0.7>100<15Very high sensitivity, low background, wide dynamic range.Signal can be unstable, potential for enzyme inhibitors in compound libraries to interfere.

Experimental Protocols

I. Validation of a Dansyl-Based Enzyme Inhibition HTS Assay

This protocol outlines the validation of a generic dansyl-based assay for screening enzyme inhibitors in a 384-well format. The principle is that cleavage of a dansyl-labeled peptide substrate by an enzyme leads to a change in the fluorescence signal.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT.

  • Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in assay buffer. The final concentration in the assay will need to be optimized.

  • Dansyl-Labeled Substrate Stock Solution: Prepare a 10 mM stock solution of the dansyl-labeled peptide substrate in DMSO.

  • Positive Control (No Inhibition): Assay buffer with 1% DMSO.

  • Negative Control (100% Inhibition): A known, potent inhibitor of the enzyme at a concentration that ensures complete inhibition, or assay buffer without the enzyme.

2. Assay Miniaturization and Optimization (384-Well Plate):

  • Determine the optimal concentrations of enzyme and dansyl-labeled substrate to achieve a robust signal window and linear reaction kinetics. This is typically done through matrix titrations.

  • Assess the tolerance of the assay to DMSO, the solvent for test compounds. Test a range of DMSO concentrations (e.g., 0.1% to 5%) to ensure the final concentration used for screening does not significantly affect enzyme activity.[2]

3. HTS Validation Procedure:

  • Plate Uniformity and Signal Variability:

    • Dispense 20 µL of the positive control solution to half of the wells of a 384-well plate (e.g., columns 1-12).

    • Dispense 20 µL of the negative control solution to the other half of the wells (e.g., columns 13-24).

    • Add 5 µL of the enzyme solution to all wells except the negative controls (if using no enzyme as the negative control).

    • Initiate the reaction by adding 5 µL of the dansyl-labeled substrate to all wells.

    • Incubate the plate at the optimal temperature and for a predetermined time.

    • Read the fluorescence intensity on a plate reader with appropriate excitation and emission wavelengths for the dansyl fluorophore (e.g., Ex: 340 nm, Em: 520 nm).

    • Repeat this process on three different days to assess inter-day variability.[2]

  • Calculation of Performance Metrics:

    • Signal-to-Background (S/B) Ratio: Mean(Positive Control) / Mean(Negative Control)

    • Coefficient of Variation (CV): (Standard Deviation / Mean) * 100 for both positive and negative controls.

    • Z' Factor: 1 - (3 * (SD(Positive Control) + SD(Negative Control))) / |Mean(Positive Control) - Mean(Negative Control)|[1]

4. Acceptance Criteria:

  • Z' Factor ≥ 0.5

  • S/B Ratio ≥ 10

  • CV < 10%

II. Dansyl Chloride Derivatization Protocol for Amine-Containing Analytes in a 96-Well Format

This protocol is for the derivatization of primary and secondary amine-containing analytes, which can be adapted for HTS applications.[1]

1. Reagent Preparation:

  • Derivatization Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer, pH 9.8.

  • Dansyl Chloride Solution: 50 mM Dansyl Chloride in 100% acetonitrile (prepare fresh).

  • Quenching Solution: 10% (v/v) Ammonium Hydroxide.

2. Derivatization Procedure:

  • To each well of a 96-well V-bottom plate, add 25 µL of the sample extract.

  • Add 50 µL of a 1:1 mixture of the derivatization buffer and the dansyl chloride solution.

  • Mix by pipetting up and down.

  • Seal the plate and incubate at 25°C for 60 minutes with shaking.

  • Add 7.5 µL of the quenching solution to each well to consume excess dansyl chloride and incubate for 5 minutes at room temperature with shaking.[1]

Visualizations

Signaling_Pathway cluster_enzyme Enzyme Action cluster_inhibition Inhibition Enzyme Enzyme Product Cleaved Dansyl-Peptide (High Fluorescence) Enzyme->Product Catalysis Inhibitor Inhibitor Substrate Dansyl-Peptide (Low Fluorescence) Substrate->Enzyme Inhibitor->Enzyme

Dansyl-based enzyme inhibition assay principle.

HTS_Validation_Workflow cluster_dev Assay Development cluster_val Assay Validation cluster_screen Screening Reagent_Opt Reagent Optimization DMSO_Tol DMSO Tolerance Reagent_Opt->DMSO_Tol Plate_Uni Plate Uniformity (3-Day Study) DMSO_Tol->Plate_Uni Stats Calculate Z', S/B, CV Plate_Uni->Stats Screening Proceed to HTS Stats->Screening

Workflow for HTS assay validation.

Assay_Comparison cluster_principle Detection Principle cluster_pros Key Advantages cluster_cons Key Disadvantages Dansyl Dansyl Assay (Fluorescence Intensity/ Polarization) Dansyl_Pro Versatile & Cost-Effective Dansyl->Dansyl_Pro Dansyl_Con Labeling Required Dansyl->Dansyl_Con FP Fluorescence Polarization (Molecular Rotation) FP_Pro Homogeneous FP->FP_Pro FP_Con Small Signal Window FP->FP_Con FRET TR-FRET (Energy Transfer) FRET_Pro High Sensitivity FRET->FRET_Pro FRET_Con Complex Labeling FRET->FRET_Con

Logical comparison of fluorescence-based assays.

References

A Head-to-Head Battle for Sensitivity: Dansyl vs. Dabsyl Chloride in Peptide Mapping

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in proteomic analysis and characterization, the sensitive detection of peptides is paramount. Pre-column derivatization followed by high-performance liquid chromatography (HPLC) is a widely adopted strategy to enhance the detection of peptides. Among the myriad of labeling reagents, dansyl chloride and dabsyl chloride have emerged as popular choices. This guide provides an objective comparison of their performance for peptide mapping, supported by experimental data and detailed methodologies, to aid in the selection of the optimal reagent for your specific research needs.

When choosing a derivatization agent for peptide mapping, sensitivity, stability, and the simplicity of the workflow are critical considerations. Both dansyl chloride and dabsyl chloride react with the primary and secondary amines of peptides, but their distinct chemical properties lead to different detection strategies and performance characteristics. Dansyl chloride yields highly fluorescent derivatives, while dabsyl chloride produces intensely colored derivatives that are detected in the visible region of the spectrum.

At a Glance: Key Performance Metrics

To facilitate a clear comparison, the following table summarizes the key quantitative performance metrics for dansyl and dabsyl chloride based on available data for amino acid and peptide analysis. It is important to note that direct head-to-head comparative studies for peptide mapping are limited, and some data is extrapolated from amino acid analysis.

FeatureDansyl ChlorideDabsyl Chloride
Detection Method FluorescenceVisible Absorbance
Excitation Wavelength (λex) ~335-340 nm[1]N/A
Emission Wavelength (λem) ~520-535 nm[1][2]N/A
Absorbance Wavelength (λmax) ~254 nm, 335 nm[2]~436-465 nm[3][4]
Reported Limit of Detection (LOD) Low femtomole range for amino acids[5]Picomole to low femtomole range for amino acids and peptides[6]
Derivative Stability Moderate; can be prone to degradation[5]High; dabsylated amino acids are very stable[3][7][8]
Reaction Conditions Alkaline pH (9.5-10), elevated temperature (e.g., 37-70°C)[2][9]Alkaline pH (8.5-9.5), elevated temperature (e.g., 70°C)[2][9]
Interferences Potential for background fluorescenceLess susceptible to interference from UV-absorbing components in the sample matrix[3]

Delving into the Details: A Comparative Analysis

Sensitivity: The Ultimate Test

For trace-level peptide analysis, the limit of detection (LOD) is a crucial factor. Dansyl chloride, with its fluorescent tag, has historically been recognized for its high sensitivity, with detection limits in the low femtomole range reported for amino acids[5]. The fluorescence detection method is inherently more sensitive than UV-Vis absorbance, providing a significant advantage when working with low-abundance peptides.

Dabsyl chloride, while detected by absorbance, offers a key advantage: its derivatives absorb light in the visible region (around 436-465 nm)[3][4]. This shifts the detection away from the UV region where many endogenous sample components absorb, leading to cleaner baselines and potentially higher effective sensitivity by reducing background noise[3]. Several studies on amino acid analysis have highlighted the "good limit of detection" for dabsyl chloride, with some reports indicating picomole to low femtomole sensitivity[6]. The high molar absorptivity of dabsyl derivatives contributes to this respectable sensitivity.

Stability of Derivatives: A Practical Advantage for Dabsyl Chloride

A significant practical advantage of dabsyl chloride is the superior stability of its derivatives[3][7][8]. Dabsylated amino acids have been reported to be stable for extended periods at room temperature[3]. This stability simplifies sample handling and allows for the analysis of large batches of samples over time without significant degradation, which is a considerable benefit in high-throughput workflows. In contrast, dansylated derivatives can be more susceptible to degradation, requiring more careful handling and prompt analysis[5].

The Derivatization Reaction: Simplicity and Efficiency

Both derivatization reactions are relatively straightforward and are carried out under alkaline conditions at elevated temperatures to facilitate the reaction with the amino groups of peptides[2][9]. The reaction with dabsyl chloride is often cited as being simpler and more robust[2][9].

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for the derivatization of peptide samples for HPLC analysis. Optimization may be required for specific peptides or sample matrices.

Dansyl Chloride Derivatization Protocol
  • Sample Preparation: Dissolve the peptide sample in a suitable buffer, such as 0.1 M sodium bicarbonate (pH 9.5).

  • Reagent Preparation: Prepare a fresh solution of dansyl chloride (e.g., 2.5 mg/mL) in acetone or acetonitrile.

  • Derivatization Reaction: Add an excess of the dansyl chloride solution to the peptide sample. A typical ratio is 2:1 (v/v) of dansyl chloride solution to sample.

  • Incubation: Incubate the reaction mixture in the dark at an elevated temperature, for example, 37-70°C, for 30-60 minutes[2].

  • Quenching: Stop the reaction by adding a small amount of a primary amine solution (e.g., 2% v/v methylamine hydrochloride) to consume the excess dansyl chloride.

  • Analysis: The sample is now ready for injection into the HPLC system.

Dabsyl Chloride Derivatization Protocol
  • Sample Preparation: Dissolve the peptide sample in a suitable buffer, such as 0.1 M sodium bicarbonate/carbonate buffer (pH 8.5-9.5)[2][9].

  • Reagent Preparation: Prepare a fresh solution of dabsyl chloride (e.g., 4 mg/mL) in acetone or acetonitrile.

  • Derivatization Reaction: Add an equal volume of the dabsyl chloride solution to the peptide sample.

  • Incubation: Incubate the reaction mixture at 70°C for 10-15 minutes[8][9].

  • Evaporation and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the sample in the initial mobile phase for HPLC analysis.

  • Analysis: The sample is now ready for injection into the HPLC system.

Visualizing the Workflow and Chemistry

To better illustrate the experimental processes and chemical reactions, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Protein_Sample Protein Sample Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Sample->Digestion Peptide_Mixture Peptide Mixture Digestion->Peptide_Mixture Derivatization_Dansyl Incubation (Alkaline pH, Heat) Peptide_Mixture->Derivatization_Dansyl Derivatization_Dabsyl Incubation (Alkaline pH, Heat) Peptide_Mixture->Derivatization_Dabsyl Dansyl_Cl Dansyl Chloride Dansyl_Cl->Derivatization_Dansyl Dabsyl_Cl Dabsyl Chloride Dabsyl_Cl->Derivatization_Dabsyl HPLC HPLC Separation Derivatization_Dansyl->HPLC Derivatization_Dabsyl->HPLC Fluorescence_Detector Fluorescence Detector HPLC->Fluorescence_Detector Visible_Detector Visible Detector HPLC->Visible_Detector

Fig 1. A generalized workflow for peptide mapping using dansyl or dabsyl chloride.

chemical_reactions cluster_dansyl Dansyl Chloride Reaction cluster_dabsyl Dabsyl Chloride Reaction Dansyl_Chloride Dansyl Chloride Dansylated_Peptide Dansylated Peptide Dansyl_Chloride->Dansylated_Peptide + Peptide_N_Terminus Peptide (R-NH2) Peptide_N_Terminus->Dansylated_Peptide Dabsyl_Chloride Dabsyl Chloride Dabsylated_Peptide Dabsylated Peptide Dabsyl_Chloride->Dabsylated_Peptide + Peptide_N_Terminus2 Peptide (R-NH2) Peptide_N_Terminus2->Dabsylated_Peptide

Fig 2. Derivatization reactions of peptides with dansyl and dabsyl chloride.

Conclusion: Making the Right Choice

The choice between dansyl and dabsyl chloride for peptide mapping ultimately depends on the specific requirements of the assay.

Choose Dansyl Chloride when:

  • Ultimate sensitivity is the primary concern. The inherent sensitivity of fluorescence detection makes it ideal for detecting very low abundance peptides.

  • A fluorescence detector is readily available.

Choose Dabsyl Chloride when:

  • High sample throughput and derivative stability are critical. The robustness of dabsyl derivatives simplifies sample handling and allows for delayed analysis.

  • The sample matrix contains significant UV-absorbing interferences. Detection in the visible range can provide a cleaner chromatogram and improve effective sensitivity.

  • A simple and robust derivatization protocol is preferred.

References

A Head-to-Head Guide: Dansyl Labeling vs. Isobaric Tags for Quantitative Peptide Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics, the choice of labeling strategy is a critical determinant of experimental success. This guide provides a comprehensive comparison of dansyl chloride labeling with two popular isobaric tagging methods, iTRAQ and TMT, as well as label-free approaches. We delve into the experimental protocols, present comparative performance data, and visualize key workflows to empower informed decisions for your mass spectrometry-based peptide analysis.

Executive Summary

The selection of a peptide labeling strategy for quantitative mass spectrometry hinges on a balance of factors including cost, multiplexing capability, sensitivity, and the specific biological question at hand. Dansyl chloride, a classic amine-reactive fluorescent reagent, offers a cost-effective solution with benefits for peptide ionization and fragmentation. In contrast, isobaric tags like iTRAQ and TMT provide higher multiplexing capabilities, enabling the simultaneous analysis of multiple samples. Label-free methods offer the simplest workflow but can be challenged by lower reproducibility and a higher number of missing values. This guide provides the necessary data and protocols to help researchers choose the most suitable method for their needs.

Performance Comparison of Quantitative Proteomics Methods

The following table summarizes key performance metrics for dansyl labeling, iTRAQ, TMT, and label-free quantification. It is important to note that direct head-to-head comparisons of dansyl labeling with iTRAQ and TMT in a single study are limited in the current literature. The data presented here is a compilation from various studies to provide a comparative overview.

FeatureDansyl LabelingiTRAQ (Isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)Label-Free Quantification
Principle Chemical labeling of primary amines (N-terminus and lysine side chains) with a fluorescent tag.Isobaric chemical labeling of primary amines. Labeled peptides have the same mass and co-elute, but generate unique reporter ions upon fragmentation for quantification.Isobaric chemical labeling of primary amines with a similar principle to iTRAQ but with different reporter ion structures.Quantification based on spectral counting or the intensity of peptide precursor ions in separate LC-MS/MS runs.
Multiplexing Typically 2-plex (using isotopic variants of dansyl chloride, e.g., ¹²C vs ¹³C).[1]Up to 8-plex.[2][3]Up to 18-plex with TMTpro reagents.[2]No inherent multiplexing limit, but each sample requires a separate run.
Relative Cost Low.High.[4]High.[5]Low to Medium (no reagent cost, but requires more instrument time).[6]
Sensitivity Can enhance ionization efficiency, particularly for hydrophilic peptides.[7]High sensitivity.[3]High sensitivity.[8]Generally lower sensitivity for low-abundance proteins.
Accuracy Good, especially with isotopic labeling.Prone to ratio compression, where fold-changes are underestimated due to co-isolation of precursor ions.[4][5]Also susceptible to ratio compression, though newer acquisition methods (e.g., MS3) can mitigate this.[5]Can be highly accurate but is more susceptible to variations in sample preparation and instrument performance.
Reproducibility Good.High, as samples are mixed early in the workflow.[6]High, for the same reasons as iTRAQ.[6]Can be lower due to run-to-run variation.[6]
Proteome Coverage Can improve peptide detection and sequence coverage.[7]Generally lower than label-free methods due to increased sample complexity after labeling.Similar to iTRAQ.Typically provides the highest proteome coverage.
Data Analysis Relatively straightforward.Complex, requires specialized software to extract reporter ion intensities.Complex, similar to iTRAQ.Can be complex, especially with the need for alignment and normalization across multiple runs.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results in quantitative proteomics. Below are representative protocols for dansyl labeling, iTRAQ, and a label-free workflow.

Dansyl Chloride Labeling for Quantitative LC-MS Analysis

This protocol is adapted for the quantitative analysis of peptides using isotopic dansyl chloride reagents.

  • Protein Extraction and Digestion:

    • Extract proteins from cell or tissue samples using a suitable lysis buffer.

    • Determine protein concentration using a standard protein assay (e.g., BCA assay).

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

    • Digest proteins into peptides using a protease such as trypsin.

  • Peptide Desalting:

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other interfering substances.

    • Dry the desalted peptides in a vacuum centrifuge.

  • Dansylation Reaction:

    • Reconstitute the dried peptides in a labeling buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.5).

    • Prepare solutions of ¹²C-dansyl chloride and ¹³C-dansyl chloride (for 2-plex quantification) in a solvent like acetone or acetonitrile.

    • Add the dansyl chloride solution to the respective peptide samples at a specific molar excess and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 1 hour).

    • Quench the reaction by adding a reagent such as hydroxylamine.

  • Sample Pooling and Cleanup:

    • Combine the ¹²C- and ¹³C-labeled peptide samples in a 1:1 ratio.

    • Perform a final desalting step to remove excess labeling reagent and byproducts.

    • Dry the labeled peptide mixture.

  • LC-MS/MS Analysis:

    • Reconstitute the final peptide sample in a suitable solvent for LC-MS analysis.

    • Analyze the sample using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Acquire data in a data-dependent acquisition (DDA) mode, selecting precursor ions for fragmentation.

iTRAQ Labeling Protocol

This protocol outlines the key steps for iTRAQ labeling, based on manufacturer's instructions.

  • Protein Sample Preparation:

    • Follow the same steps for protein extraction, digestion, and desalting as described for dansyl labeling.

  • iTRAQ Reagent Preparation:

    • Allow the iTRAQ reagent vials to reach room temperature.

    • Add isopropanol or another suitable solvent to each vial to dissolve the reagent.

  • Labeling Reaction:

    • Transfer the dissolved iTRAQ reagents to the respective peptide samples.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 2 hours).

  • Sample Pooling and Fractionation:

    • Combine all labeled samples into a single tube.

    • Fractionate the pooled peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

  • Desalting and LC-MS/MS Analysis:

    • Desalt each fraction and analyze by LC-MS/MS as described for the dansyl labeling protocol.

Label-Free Quantitative Proteomics Workflow

This protocol provides a general workflow for label-free quantification.

  • Individual Sample Preparation:

    • Prepare protein extracts from each sample individually, following the same digestion and desalting procedures as for labeling methods.

  • LC-MS/MS Analysis of Each Sample:

    • Analyze each desalted peptide sample in a separate LC-MS/MS run.

    • It is crucial to maintain consistent chromatographic conditions between runs to ensure reproducibility.

  • Data Analysis:

    • Use specialized software to perform chromatographic alignment of the different runs.

    • Identify peptides and proteins in each sample.

    • Quantify proteins based on the peak area of their corresponding peptides or by spectral counting.

    • Normalize the data to account for variations in sample loading and instrument performance.

Visualizing the Workflows and a Key Signaling Pathway

To further clarify the experimental processes and their applications, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

Experimental Workflow for Quantitative Proteomics

G cluster_sample_prep Sample Preparation cluster_labeling Labeling Strategies Protein Extraction Protein Extraction Protein Digestion Protein Digestion Protein Extraction->Protein Digestion Peptide Desalting Peptide Desalting Protein Digestion->Peptide Desalting Dansyl Labeling Dansyl Labeling Peptide Desalting->Dansyl Labeling iTRAQ/TMT Labeling iTRAQ/TMT Labeling Peptide Desalting->iTRAQ/TMT Labeling Label-Free Label-Free Peptide Desalting->Label-Free Sample Pooling Sample Pooling Dansyl Labeling->Sample Pooling 2-plex iTRAQ/TMT Labeling->Sample Pooling up to 18-plex LC-MS/MS Analysis LC-MS/MS Analysis Label-Free->LC-MS/MS Analysis Individual Runs Fractionation Fractionation Sample Pooling->Fractionation Fractionation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: A comparative workflow of different quantitative proteomics strategies.

EGFR Signaling Pathway Analysis by Mass Spectrometry

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers, making it a key target for drug development. Mass spectrometry-based phosphoproteomics is a powerful tool to study the phosphorylation events that drive this pathway.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Phosphorylates Sos Sos Grb2->Sos Recruits Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival

Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.

Conclusion

The choice between dansyl labeling, isobaric tags (iTRAQ/TMT), and label-free approaches for quantitative peptide analysis by mass spectrometry is multifaceted. Dansyl labeling presents a cost-effective method that can enhance the detection of certain peptides.[7] Isobaric tagging methods excel in their multiplexing capabilities, allowing for high-throughput comparative studies, albeit at a higher cost and with the potential for ratio compression.[4][5] Label-free quantification offers the greatest proteome coverage and a simpler workflow but demands rigorous control over experimental variability. By understanding the principles, protocols, and performance characteristics of each method as outlined in this guide, researchers can confidently select the optimal strategy to address their specific scientific questions and advance their drug discovery and development efforts.

References

A Head-to-Head Comparison: Dansyl Probes Versus BODIPY Dyes for Illuminating Lipid Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex world of lipid interactions, the choice of fluorescent probe is a critical determinant of experimental success. This guide provides a comprehensive comparison of two popular classes of fluorescent dyes, dansyl probes and BODIPY dyes, offering insights into their respective strengths and weaknesses in lipid studies. By presenting key performance data, detailed experimental protocols, and illustrative diagrams, this guide aims to equip researchers with the knowledge to make informed decisions for their specific applications.

Introduction to Lipid-Interacting Fluorescent Probes

Understanding the intricate roles of lipids in cellular processes, from membrane structure and trafficking to signaling and disease pathogenesis, requires sophisticated tools for their visualization and characterization. Fluorescent probes that partition into or covalently label lipids are indispensable for these studies. Among the myriad of available options, dansyl and BODIPY derivatives have emerged as workhorse molecules, each with a unique set of photophysical properties that make them suitable for different types of lipid-related investigations.

Dansyl probes are derivatives of 5-(dimethylamino)naphthalene-1-sulfonyl chloride. Their fluorescence is highly sensitive to the polarity of the local environment.[1][2] This solvatochromism makes them excellent reporters of the physical state of lipid membranes, such as the degree of water penetration and the packing of lipid headgroups.

BODIPY (boron-dipyrromethene) dyes , in contrast, are generally characterized by their bright, sharp fluorescence that is largely insensitive to the solvent polarity.[3] Their high quantum yields, exceptional photostability, and tunable spectral properties have made them a popular choice for imaging and tracking lipids within cells and model membrane systems.[4]

This guide will delve into a direct comparison of these two classes of probes, examining their performance in various lipid interaction studies.

Core Principles of Fluorescence in Lipid Environments

The utility of both dansyl and BODIPY probes in lipid research stems from their fluorescence properties and how these are influenced by their immediate surroundings within a lipid assembly.

Fluorescence Mechanisms in Lipid Bilayers cluster_dansyl Dansyl Probe cluster_bodipy BODIPY Dye dansyl Dansyl Fluorophore dansyl_excited Excited State (Polar) dansyl->dansyl_excited Excitation dansyl_excited->dansyl Emission (Environment-Dependent) environment Lipid Environment (Polarity) dansyl_excited->environment Interaction bodipy BODIPY Fluorophore bodipy_excited Excited State bodipy->bodipy_excited Excitation bodipy_excited->bodipy Emission (Bright & Stable)

Figure 1: Simplified fluorescence mechanisms of Dansyl and BODIPY probes.

As illustrated in Figure 1, the fluorescence of a dansyl probe is intimately linked to the polarity of its environment. In the excited state, the dansyl fluorophore has a larger dipole moment, making it sensitive to surrounding polar molecules like water at the membrane interface. This interaction influences the energy of the excited state and thus the wavelength and intensity of the emitted light. In contrast, the rigid, nonpolar structure of the BODIPY core shields its fluorescence from such environmental effects, resulting in a more stable and predictable emission.

Quantitative Performance Comparison

The selection of a fluorescent probe is often guided by its photophysical parameters. The following table summarizes key quantitative data for representative dansyl- and BODIPY-labeled lipids in different lipid environments.

PropertyDansyl-PE in POPC (Ld Phase)Dansyl-PE in DPPC (Lo Phase)BODIPY-PC in POPC (Ld Phase)BODIPY-PC in DPPC (Lo Phase)
Excitation Max (nm) ~340~340~500~500
Emission Max (nm) ~520[1]~480-500~510~510
Quantum Yield (Φ) Lower (environment-dependent)Higher (in less polar environment)~0.9[5]High, but can decrease with aggregation
Fluorescence Lifetime (τ) ~10-16 ns (multi-exponential)Shorter than in Ld phase~5-7 ns[6]Can exhibit shorter lifetime components due to aggregation[6]
Environmental Sensitivity High (polarity-sensitive)[1]High (polarity-sensitive)Generally Low[3]Low, but sensitive to viscosity in some variants
Photostability ModerateModerateHigh[7]High

Note: The exact values can vary depending on the specific lipid composition, temperature, and instrumentation. Ld refers to the liquid-disordered phase (e.g., in POPC vesicles), while Lo refers to the liquid-ordered phase (e.g., in DPPC vesicles below their phase transition temperature).

Head-to-Head Comparison: Dansyl vs. BODIPY

Environmental Sensitivity

The most significant difference between the two probe families is their sensitivity to the local environment.

  • Dansyl probes are the clear choice when the primary goal is to probe the physical properties of the lipid environment. Their emission spectrum shifts to shorter wavelengths (blue shift) and their fluorescence intensity often increases as the polarity of their surroundings decreases.[1] This makes them invaluable for studying membrane hydration, lipid packing, and phase transitions. For example, a dansyl probe will exhibit different emission characteristics in the loosely packed, more hydrated liquid-disordered (Ld) phase compared to the tightly packed, less hydrated liquid-ordered (Lo) or gel phases.[5]

  • BODIPY dyes , particularly the standard derivatives, are largely insensitive to the polarity of their environment.[3] This property is advantageous when a stable, bright signal is required for localization and tracking, as the fluorescence intensity will not fluctuate due to changes in the local lipid environment. However, it is important to note that specialized BODIPY-based "molecular rotors" have been developed whose fluorescence lifetime is sensitive to viscosity, allowing them to report on membrane fluidity.[6]

Photostability and Brightness

In applications requiring prolonged imaging, such as live-cell microscopy, photostability and brightness are paramount.

  • BODIPY dyes generally exhibit superior photostability and higher quantum yields compared to dansyl probes.[4][7] Their high molar extinction coefficients and quantum yields approaching unity in lipid environments result in exceptionally bright signals that are resistant to photobleaching.[8]

  • Dansyl probes are moderately photostable but can be susceptible to photobleaching under intense or prolonged illumination. Their quantum yields are highly dependent on the environment and are generally lower than those of BODIPY dyes.

Localization within the Membrane

The position of the fluorophore within the lipid bilayer can influence the interpretation of experimental results.

  • Dansyl probes , due to the polar nature of the dansyl group, tend to "loop back" and reside in the polar headgroup region of the membrane, even when attached to the end of a long acyl chain.[5] This makes them excellent reporters of interfacial properties.

  • BODIPY dyes , being more hydrophobic, can be positioned at various depths within the acyl chain region of the bilayer by synthetically altering the point of attachment.[3] This allows for more precise probing of the hydrophobic core of the membrane.

Potential for Artifacts

Both classes of probes can introduce artifacts that may complicate data interpretation.

  • Dansyl probes can perturb the lipid packing in their immediate vicinity, although this is a common issue with many fluorescent probes. Their bulky nature can create local disorder in the membrane.

  • BODIPY dyes , at high concentrations (typically >5 mol%), can form aggregates or excimers that exhibit a red-shifted emission.[3] This can be a useful indicator of probe-rich domains but can also be an unwanted artifact if not properly controlled.

Experimental Protocols

To facilitate the practical application of these probes, detailed protocols for key experiments are provided below.

Protocol 1: Preparation of Labeled Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a general method for incorporating either dansyl- or BODIPY-labeled phospholipids into unilamellar vesicles.

Materials:

  • Unlabeled matrix lipid(s) (e.g., POPC, DPPC, cholesterol) in chloroform

  • Dansyl- or BODIPY-labeled phospholipid in chloroform (e.g., Dansyl-PE, BODIPY-PC)

  • Chloroform, HPLC grade

  • Hydration buffer (e.g., phosphate-buffered saline, PBS), degassed

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator or gentle stream of nitrogen gas

  • Water bath

Procedure:

  • In a clean round-bottom flask, combine the desired amounts of unlabeled and fluorescently labeled lipids from their chloroform stocks. The final concentration of the fluorescent probe should typically be between 0.5 and 2 mol%.

  • Remove the chloroform under a gentle stream of nitrogen or using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydrate the lipid film by adding the desired volume of degassed hydration buffer pre-heated to a temperature above the phase transition temperature of the lipids.

  • Vortex the flask vigorously for several minutes to disperse the lipid film and form multilamellar vesicles (MLVs). The solution should appear milky.

  • For the formation of large unilamellar vesicles (LUVs), assemble the mini-extruder with the desired pore-size membrane.

  • Transfer the MLV suspension to the extruder syringe and pass it through the membrane 11-21 times. This will produce a more translucent suspension of LUVs with a defined size.

  • The labeled liposomes are now ready for use in biophysical assays.

Protocol 2: Live-Cell Imaging of Lipid Droplets with BODIPY 493/503

This protocol provides a method for staining neutral lipid droplets in live cultured cells.

Materials:

  • Cultured cells grown on glass-bottom dishes or coverslips

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a fresh working solution of BODIPY 493/503 by diluting the stock solution in live-cell imaging medium to a final concentration of 1-2 µg/mL.

  • Wash the cells twice with pre-warmed PBS to remove any residual serum.

  • Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Wash the cells twice with pre-warmed live-cell imaging medium.

  • The cells are now ready for imaging using a fluorescence microscope equipped with a standard fluorescein filter set (excitation ~488 nm, emission ~515 nm).

Protocol 3: Probing Membrane Polarity in Live Cells with Dansyl-Labeled Fatty Acids

While less common than BODIPY dyes for live-cell imaging due to lower photostability, dansyl-labeled fatty acids can be used to report on changes in membrane polarity.

Materials:

  • Cultured cells on glass-bottom dishes

  • Dansyl-undecanoic acid stock solution (10 mM in ethanol)

  • Fatty acid-free bovine serum albumin (BSA)

  • Live-cell imaging medium

Procedure:

  • Prepare a complex of dansyl-undecanoic acid with BSA by mixing the stock solution with a 1% BSA solution in imaging medium to a final probe concentration of 10-50 µM. Incubate for 15 minutes at 37°C.

  • Wash the cells with pre-warmed imaging medium.

  • Add the dansyl-undecanoic acid/BSA complex to the cells and incubate for 30-60 minutes at 37°C.

  • Wash the cells three times with pre-warmed imaging medium.

  • Image the cells using a fluorescence microscope with appropriate filters for the dansyl fluorophore (excitation ~340 nm, emission ~450-550 nm). Changes in the emission wavelength can be monitored to assess alterations in membrane polarity.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for a comparative study of dansyl and BODIPY probes in a model lipid membrane system.

Comparative Workflow for Lipid Probe Analysis cluster_prep Preparation cluster_analysis Analysis liposome_prep Liposome Preparation (Thin-Film Hydration) probe_incorp Probe Incorporation (Dansyl or BODIPY) liposome_prep->probe_incorp extrusion Extrusion (e.g., 100 nm) probe_incorp->extrusion spectroscopy Fluorescence Spectroscopy (Steady-State & Time-Resolved) extrusion->spectroscopy microscopy Fluorescence Microscopy (e.g., Confocal, FLIM) extrusion->microscopy data_analysis Data Analysis (Spectra, Lifetimes, Anisotropy) spectroscopy->data_analysis microscopy->data_analysis conclusion Conclusion on Probe Performance data_analysis->conclusion Comparative Evaluation

Figure 2: A generalized workflow for comparing the performance of lipid probes.

Conclusion: Selecting the Right Tool for the Job

The choice between dansyl probes and BODIPY dyes for lipid interaction studies is not a matter of one being universally superior to the other, but rather of selecting the appropriate tool for the specific biological question being addressed.

Choose Dansyl Probes when:

  • The primary objective is to characterize the physical state of the lipid environment, such as polarity, hydration, or lipid packing.

  • Studying membrane phase transitions or the effects of membrane-active compounds on bilayer properties.

  • Investigating protein-lipid interactions at the membrane interface.

Choose BODIPY Dyes when:

  • High brightness and photostability are required for long-term imaging or tracking of lipids in live cells.

  • The goal is to visualize the localization and dynamics of lipids without the signal being affected by environmental changes.

  • Multicolor imaging experiments are planned, as their narrow emission spectra minimize spectral overlap.

By carefully considering the distinct advantages and limitations of each class of probe, researchers can design more robust and informative experiments to unravel the complexities of lipid biology.

References

Safety Operating Guide

Dicyclohexylammonium 6-((5-(dimethylamino)naphthalene)-1-sulfonamido)hexanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Disposal

The proper disposal of laboratory chemicals is not only a matter of regulatory compliance but also a critical component of environmental stewardship and laboratory safety. This document provides a comprehensive, step-by-step guide for the safe disposal of Dicyclohexylammonium 6-((5-(dimethylamino)naphthalene)-1-sulfonamido)hexanoate, a fluorescent labeling reagent. Adherence to these procedures will minimize risks to personnel and the environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This is the first line of defense against accidental exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves (double-gloving is recommended).Prevents skin contact with the chemical.
Body Protection A lab coat or chemical-resistant apron.Protects skin and clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.Minimizes respiratory exposure to the compound.

II. Step-by-Step Disposal Protocol

This protocol outlines the approved method for disposing of this compound. The primary principle is to manage it as a chemical waste through a licensed disposal service.

  • Segregation and Collection:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.

    • Collect the waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical and clearly marked as "Hazardous Waste" or with the specific chemical name.

  • Waste Labeling and Storage:

    • The waste container label should include the full chemical name, concentration (if in solution), and the date of accumulation.

    • Store the sealed container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[2]

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) if available, or a clear chemical description.

  • Spill Management:

    • In case of a spill, prevent the dispersion of dust.

    • Carefully sweep the solid material into a designated waste container. If it is a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

    • Do not flush the spilled material or cleaning residues into the sanitary sewer system.[1][3]

III. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from initial handling to final disposal.

start Start: Unused or Waste Compound ppe Don Appropriate PPE start->ppe collect Collect in a Labeled, Sealed Container ppe->collect store Store in a Designated Secondary Containment Area collect->store contact Contact EHS or Licensed Waste Disposal Company store->contact pickup Arrange for Professional Pickup and Disposal contact->pickup end_node End: Proper Disposal pickup->end_node

Caption: Disposal workflow for Dicyclohexylammonium salt.

IV. Regulatory Compliance

Disposal of this chemical must be in strict accordance with all applicable local, regional, and national regulations.[2] It is the responsibility of the generator (the laboratory) to ensure that waste is characterized and disposed of correctly. Failure to comply can result in significant penalties and environmental harm. Always consult your institution's specific waste management protocols.

References

Essential Safety and Operational Guide for Handling Dicyclohexylammonium 6-((5-(dimethylamino)naphthalene)-1-sulfonamido)hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols, handling procedures, and disposal plans for Dicyclohexylammonium 6-((5-(dimethylamino)naphthalene)-1-sulfonamido)hexanoate. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

I. Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are derived from its dicyclohexylammonium component, which is known to be corrosive and toxic. The dansyl component is a fluorescent dye that is generally less hazardous but still requires careful handling.

Summary of Potential Hazards:

  • Corrosive: May cause severe skin burns and eye damage.[1]

  • Toxicity: Toxic if swallowed or in direct contact with skin.[1]

  • Irritation: May cause skin and eye irritation.[2]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles and/or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. Consider an apron for additional protection.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Assemble all necessary PPE before handling the compound.

    • Prepare all required equipment and reagents in advance to minimize handling time.

  • Handling:

    • Conduct all weighing and solution preparation within a chemical fume hood.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

    • The storage area should be clearly labeled with the compound's name and associated hazards.

III. Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with inert, non-combustible material and place it in a suitable container for disposal.

IV. Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Characterization: The waste is considered hazardous due to its toxicity and corrosivity.

  • Containerization: Collect waste in a designated, labeled, and sealed container.

  • Disposal Method: Dispose of the waste through a licensed and approved hazardous waste disposal facility. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials: Any materials that have come into contact with the compound, including PPE, should be treated as hazardous waste and disposed of accordingly.

V. Experimental Workflow Visualization

The 6-((5-(dimethylamino)naphthalene)-1-sulfonamido)hexanoate component of this molecule is a fluorescent labeling agent. The following diagram illustrates a typical experimental workflow for labeling a peptide with such a compound.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis peptide Peptide Solution conjugation Conjugation (Amine-Reactive Labeling) peptide->conjugation labeling_reagent Dicyclohexylammonium 6-((5-(dimethylamino)naphthalene) -1-sulfonamido)hexanoate Solution labeling_reagent->conjugation hplc HPLC Purification conjugation->hplc Labeled Peptide mass_spec Mass Spectrometry (Verification) hplc->mass_spec Purified Labeled Peptide fluorescence_spec Fluorescence Spectroscopy (Characterization) hplc->fluorescence_spec

Caption: Workflow for fluorescently labeling a peptide.

References

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